naphtho[1,2-b]furan-3(2H)-one
Description
Significance of the Naphtho[1,2-b]furan (B1202928) Scaffold in Chemical Research
The naphtho[1,2-b]furan scaffold is a key structural motif found in a variety of natural products and synthetic molecules with significant biological activities. researchgate.net This fused heterocyclic system, consisting of a naphthalene (B1677914) and a furan (B31954) ring, serves as a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets. researchgate.net The inherent aromaticity and planar structure of the naphthofuran core contribute to its stability and ability to interact with biological macromolecules.
Derivatives of the naphthofuran scaffold have demonstrated a wide range of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant activities. researchgate.netresearchgate.net For instance, certain furonaphthoquinones derived from this structure have shown cytotoxicity against human leukemia cells. scirp.org The versatility of the naphthofuran skeleton allows for the synthesis of a diverse library of compounds with varied biological functions, making it a focal point for the development of new therapeutic agents. researchgate.net
Historical Context and Evolution of Naphthofuran Chemistry
The study of furan-containing compounds dates back to the 18th century, but the focused exploration of naphthofurans is a more recent endeavor driven by the discovery of their biological potential. researchgate.net Early synthetic methods often involved multi-step processes with harsh conditions. Over the past few decades, significant advancements have been made in the synthesis of naphthofurans, with a focus on developing more efficient and regioselective methods. researchgate.netrsc.org
Key developments in the synthesis of the naphtho[1,2-b]furan skeleton include intramolecular cyclizations, cycloaddition reactions, and various catalyzed reactions. researchgate.netrsc.org For example, the acid-catalyzed cyclization of precursors has been a common strategy. rsc.org More recently, methods like domino reactions and the use of nanocatalysts have emerged, offering greener and more efficient routes to these compounds. sioc-journal.cn The evolution of synthetic strategies has been crucial in enabling the exploration of the structure-activity relationships of a wide array of naphthofuran derivatives. researchgate.net
Overview of Current Research Trajectories Involving Naphtho[1,2-b]furan-3(2H)-one and its Analogues
Current research on this compound and its analogues is largely centered on the synthesis of novel derivatives and the evaluation of their pharmacological activities. Scientists are actively exploring how different substituents on the naphthofuran core influence their biological effects.
A significant area of investigation is the anticancer potential of these compounds. Researchers are synthesizing and testing new arylmethylene derivatives of this compound for their cytotoxic effects against various cancer cell lines. tandfonline.com Structure-activity relationship (SAR) studies are being conducted to identify the key structural features responsible for their anticancer activity.
Another major research focus is on the antimicrobial properties of this compound analogues. Studies have shown that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as some fungi. tubitak.gov.tr The development of new synthetic methods, such as the use of N-chloro-succinimide (NCS) for promoting tandem ring-opening/cyclization processes, is facilitating the creation of novel naphthofuran-4,9-dione derivatives with potential antimicrobial applications. sioc-journal.cn
Furthermore, some naphthofuran derivatives are being investigated for other therapeutic applications, including their potential as inhibitors of specific enzymes or as agents targeting other cellular pathways. nih.gov The ongoing research highlights the continued importance of the this compound scaffold as a source of new drug candidates.
Compound Information Table
| Compound Name |
| This compound |
| 2-(4-Oxo-1-benzopyran-3-ylmethylene)naphtho[2,1-b]furan-3-one |
| Naphtho[2,3-b]thiophene-4,9-dione |
| 8-hydroxy-2-(thiophen-2-ylcarbonyl)naphtho[2,3-b]thiophene-4,9-dione |
| Naphtho[2,3-b]furan-4,9-dione (B1206112) |
| Naphtho[1,2-b]furan-4,5-dione (B1211137) |
| Heliquinomycinone |
| (±)-γ-rubromycin |
| (±)-δ-rubromycin |
| Purpuromycin |
| Methyl 2-Methyl-5-(Quinoline-8-Sulfonamido)Naphtho[1,2-b] Furan-3-Carboxylate |
| Ethyl 2-Methyl-5-(Quinoline-8-Sulfonamido)Naphtho[1,2-b]Furan-3-Carboxylate |
| Propyl 2-Methyl-5-(Quinoline-8-Sulfonamido)Naphtho[1,2-b]Furan-3-Carboxylate |
Structure
3D Structure
Properties
IUPAC Name |
benzo[g][1]benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c13-11-7-14-12-9-4-2-1-3-8(9)5-6-10(11)12/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQCVZQASJMVEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362988 | |
| Record name | naphtho[1,2-b]furan-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58645-78-6 | |
| Record name | naphtho[1,2-b]furan-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Naphtho 1,2 B Furan 3 2h One and Its Analogues
De Novo Synthesis Approaches
De novo synthesis provides a powerful means to construct the naphtho[1,2-b]furan-3(2H)-one scaffold from simple, readily available starting materials. These methods often involve elegant cascade reactions that efficiently build molecular complexity.
Cascade Cycloaddition and Annulation Strategies
Cascade reactions, involving two or more bond-forming events in a single operation, are highly efficient for the synthesis of complex heterocyclic systems like this compound. These strategies include formal [3+2] cycloadditions and various catalyzed annulation reactions.
A notable example is the In(OTf)₃-catalyzed cascade formal [3+2] cycloaddition of 1,4-naphthoquinones with β-ketoamides. rsc.orgrsc.org This reaction proceeds with high regioselectivity to afford naphtho[1,2-b]furan-3-carboxamides, which can be subsequently hydrolyzed to the desired this compound. rsc.org The methodology demonstrates broad substrate scope, tolerating both electron-donating and electron-withdrawing groups on the aryl moiety of the β-ketoamide. The high regioselectivity is attributed to the electronic polarization of the quinone, directing the nucleophilic attack to a specific position.
| Catalyst | Reactants | Product Type | Key Advantages |
| In(OTf)₃ | 1,4-Naphthoquinones, β-Ketoamides | Naphtho[1,2-b]furan-3-carboxamides | High regioselectivity, Broad substrate scope rsc.org |
| Re₂O₇ | 1,4-Naphthoquinones, β-Ketoamides | Naphtho[1,2-b]furan-3-carboxamides | Environmentally benign, Mild catalyst, High yields researchgate.net |
Phosphine-catalyzed annulation reactions represent another powerful strategy for constructing the naphtho[1,2-b]furan (B1202928) skeleton. researchgate.net Specifically, a [3+2] annulation between activated 1,4-naphthoquinones and electron-deficient acetylenecarboxylates provides a facile route to novel naphtho[1,2-b]furans. researchgate.netnih.gov This method is significant as it offers a direct synthesis of diverse naphtho[1,2-b]furan derivatives. researchgate.net In some instances, the reaction can yield both the desired furannulation adducts and reductive/nucleophilic conjugate addition products. nih.gov The reaction mechanism involves the initial addition of the phosphine (B1218219) to the allenoate, followed by a series of steps including a γ-addition and an aldol (B89426) reaction. acs.org
| Catalyst | Reactants | Product Type | Notes |
| Phosphine | Activated 1,4-Naphthoquinones, Acetylenecarboxylates | Naphtho[1,2-b]furans | Can produce a mixture of products researchgate.netnih.gov |
| Phosphine | 2-Hydroxy-1,4-naphthaquinones, Allenoate | Tetrahydrocyclopenta[b]naphthalene derivatives | Proceeds via consecutive γ-addition–aldol reaction acs.org |
Ceric ammonium (B1175870) nitrate (B79036) (CAN) is a versatile and powerful one-electron oxidizing agent that has found application in the synthesis of naphthofuranones. wikidoc.orgsciencemadness.org CAN can mediate the oxidative [3+2] cycloaddition of 2-hydroxy-1,4-naphthoquinones (lawsone) with alkenes to produce α- and β-dihydronaphthoquinones. nih.gov This reaction proceeds regioselectively with respect to the double bond of the alkene. nih.gov While this method directly yields dihydronaphtho[1,2-b]furans, subsequent oxidation can provide the fully aromatic naphtho[1,2-b]furan system. rsc.org For instance, treatment of an intermediate isochromene enol ether with CAN resulted in the formation of a hydroxylated and nitrated tetrahydro-1H-benzo[g]isochromenone derivative. rsc.org
In the pursuit of more sustainable synthetic methods, metal-free cycloadditions have gained considerable attention. rsc.org One such approach involves the intramolecular [3+2] cycloaddition of o-alkynyl-substituted naphthoquinones. These reactions can be promoted by acids and proceed through a cascade of events including intermolecular 1,4-conjugate addition, 5-exo-dig annulation, and a 1,3-hydrogen shift. researchgate.net Another metal-free approach utilizes the treatment of benzene-linked propynol-ynes with acetic acid in water to achieve a highly regioselective and atom-economical synthesis of functionalized naphtho[1,2-c]furan-5-ones. nih.gov
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, offering mild and environmentally friendly reaction conditions. oaepublish.com This strategy has been successfully applied to the [3+2] cycloaddition for the synthesis of naphthofuran derivatives. mdpi.com For example, the visible-light-mediated reaction of 2-hydroxy-1,4-naphthoquinone (B1674593) with phenylacetylene (B144264) derivatives and styrene (B11656) derivatives can generate naphtho[2,3-b]furan-4,9-diones and their dihydro analogues. mdpi.com Another approach involves the base-promoted oxidative annulation of 2-naphthols and phenylglyoxal (B86788) monohydrate under visible light to synthesize hydroxy-naphthofuranones and related structures. dntb.gov.ua These methods often utilize photocatalysts, such as covalent organic frameworks (COFs), to facilitate the reaction. frontiersin.org
Acid-Promoted Cascade Annulation Strategies
Acid-promoted cascade reactions provide an efficient route to complex molecular architectures in a single step. A notable example involves the Brønsted acid-catalyzed intramolecular tandem double cyclization of γ-hydroxy acetylenic ketones with alkynes, which yields naphtho[1,2-b]furan-3-ones. researchgate.net This method highlights the power of cascade processes to rapidly build molecular complexity from relatively simple starting materials.
Annulation of Silyloxydienes or Pyrroles to 1,4-Naphthoquinones
The annulation of silyloxydienes or pyrroles onto 1,4-naphthoquinones represents a versatile approach for constructing the naphthofuran core. rsc.orgrsc.org This methodology often involves a formal [3+2] cycloaddition, where the silyloxydiene or a related species acts as a three-carbon component that adds to the naphthoquinone. rsc.orgrsc.org For instance, the reaction of 1,4-naphthoquinones with N-(t-butoxycarbonyl)-2-t-butyldimethylsilyloxypyrroles is a known method for synthesizing naphtho[1,2-b]furans. rsc.orgrsc.org Similarly, the addition of silyloxydienes to 2-substituted 1,4-naphthoquinones has been explored. mdpi.com These reactions can be catalyzed by Lewis acids and provide a regioselective pathway to the desired products. rsc.orgrsc.org
Cyclization Reactions
Cyclization reactions, particularly those involving the formation of the furanone ring through intramolecular bond formation, are a cornerstone of this compound synthesis.
Intramolecular Cyclization of Open-Chain Precursors
The intramolecular cyclization of appropriately substituted open-chain precursors is a direct and widely used method. For example, 2-(2-methoxy-l-naphthyl)-3-oxobutanamides can be treated with concentrated hydrochloric acid in acetic acid to induce selective intramolecular cyclization, yielding naphtho[2,1-b]furan (B1199300) derivatives. researchgate.net Another approach involves the phase-transfer-catalyzed intramolecular cyclization of propargylic naphthols, which has been developed as a metal-free method for constructing the benzo[b]furan ring system. scirp.org
C-H Activation/Lactonization Strategies
Modern synthetic methods increasingly rely on C-H activation to forge new bonds. In the synthesis of naphthofuranones, Rh(III)-catalyzed domino C-H activation, annulation, and lactonization using a sulfoxonium ylide as a traceless directing group has been reported. doi.org This strategy allows for the construction of the lactone ring through a C-H functionalization pathway. Another example is the aza-Friedel–Crafts and lactonization cascade, which can be initiated by chiral phosphoric acids, although achieving high enantioselectivity can be challenging. beilstein-journals.org
Three-Component Coupling Reactions (e.g., Palladium-catalyzed)
Three-component reactions offer a highly convergent and atom-economical approach to complex molecules. A palladium-catalyzed three-component coupling of 1- or 2-naphthols, aldehydes, and carbon monoxide provides a direct route to 3-substituted naphtho[1,2-b]furan-2(3H)-ones. amazonaws.com This reaction proceeds under a carbon monoxide atmosphere and utilizes a palladium complex as the catalyst. amazonaws.com The choice of aldehyde allows for the introduction of various substituents at the 3-position of the furanone ring. amazonaws.com
| Naphthol | Aldehyde | Catalyst System | Product | Yield (%) |
| 1-Naphthol | Acetaldehyde | Pd complex, CO | 3-Methylnaphtho[1,2-b]furan-2(3H)-one | - |
| 1-Naphthol | Heptanal | Pd complex, CO | 3-n-Heptylnaphtho[1,2-b]furan-2(3H)-one | - |
| 1-Naphthol | Isobutyraldehyde | Pd complex, CO | 3-i-Propylnaphtho[1,2-b]furan-2(3H)-one | - |
| 1-Naphthol | Benzaldehyde | Pd complex, CO | 3-Phenylnaphtho[1,2-b]furan-2(3H)-one | - |
| Data derived from a study on palladium-catalyzed three-component coupling. amazonaws.com |
Friedel-Crafts/Oxa-Michael/Aromatic Annulation Processes
A powerful one-step method for the synthesis of functionalized naphthofurans involves a Friedel-Crafts/oxa-Michael/aromatic annulation sequence. a-z.luresearchgate.net This process typically involves the reaction of naphthols with nitroallylic acetates in the presence of a base like cesium carbonate. a-z.lu The reaction proceeds through an initial Friedel–Crafts-type SN2′ process, followed by an intramolecular oxa-Michael cyclization and subsequent aromatization to afford the naphthofuran products in good to excellent yields. a-z.lu This methodology has been successfully applied to synthesize a variety of substituted naphtho[1,2-b]furan derivatives. a-z.lu
| Naphthol | Nitroallylic Acetate | Base | Product | Yield (%) |
| Naphthols | Aromatic/Heteroaromatic-substituted nitroallylic acetates | Cesium Carbonate | Functionalized Naphthofurans | 14-97 |
| General yield range for the Friedel-Crafts/Oxa-Michael/Aromatic Annulation process. a-z.lu |
Base-Promoted Annulation Reactions
Base-promoted and base-mediated annulation reactions are effective methods for synthesizing naphthofuranone derivatives. A highly efficient approach involves the visible-light-mediated oxidative annulation between 2-naphthols and phenylglyoxal monohydrate. colab.wsrsc.org This reaction, promoted by a base, leads to the formation of hydroxy-naphthofuranone derivatives featuring a unique quaternary carbon center. rsc.org The process is noted for being atom-economical and tolerant of various substituents on both reactants, affording a range of naphthofuranones in good yields. rsc.org Water plays a multifaceted role in this transformation, acting as a solvent, reagent, and additive. rsc.org
Another strategy involves a base-promoted annulation between methyl 2-(phenylsulfinylmethyl)-3-furoate and 2-cyclohexenone, which regiospecifically yields a dihydro-naphtho[2,3-b]furanone derivative. scirp.org Furthermore, a novel silver-catalyzed and base-mediated double cyclization of ortho-alkynylarylketones has been developed. researchgate.net This process proceeds through a 1,5-diketone intermediate, which then undergoes sequential double cyclization under basic conditions to form fused heterocyclic systems. researchgate.net
Table 1: Examples of Base-Promoted Annulation Reactions for Naphthofuranone Synthesis
| Reactant 1 | Reactant 2 | Base/Catalyst | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 2-Naphthols | Phenylglyoxal Monohydrate | Base | Visible Light | Hydroxy-naphthofuranone | rsc.org |
| Methyl 2-(phenylsulfinylmethyl)-3-furoate | 2-Cyclohexenone | Base | Not specified | Dihydro-naphtho[2,3-b]furanone | scirp.org |
| ortho-Alkynylarylketones | - | AgTFA / Base | Sequential Ketonization & Cyclization | Fused Heterocycles | researchgate.net |
| 2-Hydroxy-1,4-naphthoquinones | (Z)-2-ylideneimidazo[1,2-a]pyridin-3(2H)-ones | TMEDA | Mild conditions | Naphtho[2,3-b]furan-4,9-dione (B1206112) derivatives | nih.gov |
Reactions of Alkyl 3-Bromo-3-nitroacrylates with CH-Acids
The reaction between alkyl 3-bromo-3-nitroacrylates and various carbo- and heterocyclic CH-acids provides a pathway to condensed furancarboxylates without the need for organocatalysts. researchgate.netgrafiati.comgrafiati.com This methodology has been successfully applied to synthesize dihydronaphthofuran-3-carboxylates through the interaction of alkyl 3-bromo-3-nitroacrylates with naphthoquinone-series CH-acids. beilstein-journals.orgbeilstein-journals.org The versatility of alkyl 3-bromo-3-nitroacrylates as starting materials opens up straightforward routes to a variety of heterocyclic substances. researchgate.net These reactions have been used to obtain new representatives of dioxodihydronaphtho[2,3-b]furan carboxylates among other fused systems. researchgate.netresearchgate.net The structures of the resulting compounds are typically confirmed through a combination of physicochemical methods, including X-ray diffraction analysis. researchgate.net
Thorpe-Ziegler Reaction and Friedlander Cyclization for Fused Systems
The Thorpe-Ziegler reaction, an intramolecular self-condensation of aliphatic dinitriles catalyzed by a base, is a key method for creating cyclic ketones after acidic hydrolysis. wikipedia.orglscollege.ac.inbuchler-gmbh.com This reaction has been employed in the synthesis of fused naphthofuran systems. For instance, 2-acyl-3-aminonaphtho[2,1-b]furans can be synthesized from 2-hydroxy-1-naphthaldehyde (B42665) oxime and an α-haloketone via a Thorpe-Ziegler reaction. researchgate.net
These resulting aminonaphthofuran intermediates can then undergo a Friedlander cyclization. researchgate.net The Friedlander synthesis constructs a quinoline (B57606) ring from a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene (B1212753) group. In this context, the 2-acyl-3-aminonaphtho[2,1-b]furans react with active methylene compounds to produce angularly fused tetracyclic systems, such as naphtho[2,1-b]furo[3,2-b]pyridine derivatives. researchgate.netresearchgate.net
Retrosynthetic Analyses and Strategic Route Design
The design of synthetic routes for naphtho[1,2-b]furan derivatives often involves retrosynthetic analysis to identify key bond disconnections and strategic intermediates. A common strategy involves the annulation of a furan (B31954) ring onto a naphthalene (B1677914) precursor. researchgate.net For example, the synthesis of naphtho[1,2-b]furan-3-carboxamides can be disconnected to 1,4-naphthoquinones and appropriate three-carbon building blocks. rsc.org
A highly efficient, innovative method for hydroxy-naphthofuranone derivatives involves a base-mediated oxidative annulation under visible light, highlighting a strategic design that leverages atom economy and minimizes complex steps. rsc.org The formation of a naphthofuranium cationic intermediate under acidic conditions allows for subsequent C-C or C-O bond formation with various nucleophiles, demonstrating a strategic approach to diversification. rsc.org Furthermore, the development of one-pot, multi-component reactions represents a key strategic goal, enabling the rapid assembly of complex naphthofuran structures from simple starting materials and avoiding costly catalysts or purification steps.
Functional Group Interconversions and Modifications on the this compound Scaffold
Once the core naphthofuranone ring system is synthesized, its chemical properties can be tailored through various functional group interconversions and modifications.
Selective Oxidation Reactions (e.g., Fremy's Salt Oxidation to Diones)
The oxidation of the naphthofuran scaffold can lead to the formation of dione (B5365651) structures, which are prominent in many biologically active natural products. scirp.org For instance, naphtho[2,3-b]furan-4,9-diones can be synthesized through various oxidative methods. researchgate.net One approach is the palladium(II)-catalyzed oxidative annulation of 2-hydroxynaphthalene-1,4-diones with internal alkynes. researchgate.net Another method involves a base-promoted oxidative coupling of 2-hydroxy-1,4-naphthoquinones with other heterocyclic partners. nih.govresearchgate.net Copper-catalyzed oxidative cross-coupling reactions have also been shown to be effective in generating 1,2-diones from α-hydroxy ketones, a reaction pathway relevant to the functionalization of the furanone ring. acs.org
Halogenation Strategies (e.g., Bromination)
Halogenation, particularly bromination, is a key strategy for introducing a functional handle onto the this compound scaffold, enabling further synthetic modifications such as cross-coupling reactions. jst.go.jp A straightforward method for the bromination of this system involves reacting the parent compound with bromine in a suitable solvent like dichloromethane (B109758) at room temperature. jst.go.jp For example, ethyl naphtho[1,2-b]furan-2-carboxylate can be efficiently converted to its 5-bromo derivative. jst.go.jp This bromo-intermediate is crucial for subsequent Suzuki coupling reactions to introduce aryl and heteroaryl substituents at the C-5 position, demonstrating the strategic importance of halogenation in the synthesis of diverse analogues. jst.go.jp The regioselectivity of halogenation can be influenced by the existing substituents and reaction conditions, a principle that applies to the analogous benzo[b]furan system where bromine addition across the furan double bond followed by elimination can yield 3-bromobenzo[b]furan. thieme-connect.de
Table 2: Bromination of a Naphtho[1,2-b]furan Derivative
| Substrate | Reagent | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Ethyl naphtho[1,2-b]furan-2-carboxylate | Bromine (Br₂) | Dichloromethane (CH₂Cl₂) | Ethyl 5-bromonaphtho[1,2-b]furan-2-carboxylate | 96% | jst.go.jp |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Naphthol |
| Phenylglyoxal monohydrate |
| Hydroxy-naphthofuranone |
| Methyl 2-(phenylsulfinylmethyl)-3-furoate |
| 2-Cyclohexenone |
| Dihydro-naphtho[2,3-b]furanone |
| ortho-Alkynylarylketone |
| Alkyl 3-bromo-3-nitroacrylate |
| Dioxodihydronaphtho[2,3-b]furan carboxylate |
| 2-Acyl-3-aminonaphtho[2,1-b]furan |
| 2-Hydroxy-1-naphthaldehyde oxime |
| α-Haloketone |
| Naphtho[2,1-b]furo[3,2-b]pyridine |
| Naphtho[1,2-b]furan-3-carboxamide |
| 1,4-Naphthoquinone |
| Naphthofuranium cationic intermediate |
| Naphtho[2,3-b]furan-4,9-dione |
| 2-Hydroxynaphthalene-1,4-dione |
| α-Hydroxy ketone |
| Ethyl naphtho[1,2-b]furan-2-carboxylate |
| Ethyl 5-bromonaphtho[1,2-b]furan-2-carboxylate |
| 3-Bromobenzo[b]furan |
| Benzo[b]furan |
| (Z)-2-ylideneimidazo[1,2-a]pyridin-3(2H)-one |
| 1,5-Diketone |
| Dihydro-naphthofuran-3-carboxylate |
| 2-Aminoaryl aldehyde |
| 2-Aminoaryl ketone |
| Active methylene compound |
| 1,2-Dione |
| Bromine |
| Dichloromethane |
| Silver trifluoroacetate (B77799) (AgTFA) |
Derivatization via Hydrazone Formation and Subsequent Cyclizations
The carbonyl group inherent in the this compound structure and its analogues serves as a reactive handle for derivatization. One significant pathway involves the formation of hydrazones, which are versatile intermediates for constructing fused heterocyclic systems, particularly pyrazoles.
The synthesis of pyrazole-fused naphthofuran derivatives often begins with a naphthofuran containing a ketone or aldehyde functionality. For instance, 2-acetyl-naphtho[2,1-b]furan can be reacted with phenylhydrazine (B124118) in boiling ethanol (B145695) to yield the corresponding phenylhydrazone. researchgate.net This hydrazone can then undergo a Vilsmeier-Haack reaction (using a mixture of phosphorus oxychloride and dimethylformamide) to facilitate an intramolecular cyclization, yielding a 3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. researchgate.netmdpi.com This pyrazole-carbaldehyde is a valuable precursor for further reactions with various nucleophiles to create a diverse library of derivatives. researchgate.net
Another key strategy employs naphtho[2,1-b]furan-2-carbohydrazide (B1303883) as a central building block. nih.gov This carbohydrazide (B1668358) is synthesized by reacting ethyl naphtho-[2,1-b]furan-2-carboxylate with hydrazine (B178648) hydrate (B1144303). nih.gov The resulting hydrazide can then be condensed with chalcones (α,β-unsaturated ketones) in the presence of an acid catalyst to produce 1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles. nih.gov This reaction sequence effectively fuses a pyrazole (B372694) ring system onto the naphthofuran core via a hydrazone-like intermediate followed by cyclization.
These cyclization reactions are powerful tools for creating complex, multi-ring structures with potential applications in medicinal chemistry and materials science. The reaction of hydrazone derivatives with reagents like ethyl bromoacetate (B1195939) or chloroacetone (B47974) can also lead to the formation of other heterocyclic rings, such as thiazolidinones and methylthiazoles. mdpi.com
Table 1: Examples of Hydrazone Formation and Cyclization in Naphthofuran Analogues
| Starting Material | Reagent(s) | Product Type | Citation |
|---|---|---|---|
| 2-Acetyl-naphtho[2,1-b]furan | Phenylhydrazine, then POCl₃/DMF | Naphthofuran-fused pyrazole-carbaldehyde | researchgate.netmdpi.com |
| Ethyl naphtho-[2,1-b]furan-2-carboxylate | Hydrazine hydrate, then Chalcones/Acetic acid | Naphthofuran-carbonyl-dihydropyrazole | nih.gov |
| Naphthofuran-pyrazole-carbaldehyde | Barbituric acid/Triethylamine | Naphthofuran-pyrazole-pyrimidine trione | mdpi.com |
Esterification and Amidation Reactions
Esterification and amidation are fundamental reactions for modifying the naphthofuran scaffold, often targeting a carboxylic acid or ester group attached to the furan ring. These reactions are crucial for creating derivatives with tailored properties.
A common route to introduce ester functionality involves the reaction of a hydroxyl-naphthaldehyde with an α-haloester. For example, 2-hydroxy-1-naphthaldehyde reacts with ethyl chloroacetate (B1199739) in the presence of potassium carbonate to yield ethyl naphtho[2,1-b]furan-2-carboxylate. nih.gov Similarly, the naphtho[1,2-b]furan core can be functionalized, as seen in the synthesis of ethyl naphtho[1,2-b]furan-2-carboxylate from 1-hydroxy-2-naphthaldehyde (B49639) via an initial reaction with paraformaldehyde followed by treatment with ethyl bromoacetate. jst.go.jp
Amide derivatives are frequently synthesized from these ester precursors. The ester is typically first hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine. For instance, ethyl 5-bromo-naphtho[1,2-b]furan-2-carboxylate can be hydrolyzed to 5-bromo-naphtho[1,2-b]furan-2-carboxylic acid using potassium hydroxide (B78521). jst.go.jp This acid can then be activated and reacted with a variety of amines to produce a wide range of N-substituted naphtho[1,2-b]furan-2-carboxamides. jst.go.jp
Direct amidation strategies have also been developed. A notable method involves the indium(III) triflate (In(OTf)₃)-catalyzed cascade formal [3+2] cycloaddition of 1,4-naphthoquinones with β-ketoamides. rsc.org This reaction directly furnishes naphtho[1,2-b]furan-3-carboxamides with high regioselectivity and in good to excellent yields, demonstrating a broad substrate scope. rsc.org This approach provides a more atom-economical route to amides compared to the multi-step hydrolysis-coupling sequence.
Table 2: Synthesis of Naphtho[1,2-b]furan Ester and Amide Derivatives
| Reactant 1 | Reactant 2 | Product | Method | Citation |
|---|---|---|---|---|
| 1-Hydroxy-2-naphthaldehyde intermediate | Ethyl bromoacetate | Ethyl naphtho[1,2-b]furan-2-carboxylate | Esterification | jst.go.jp |
| 5-Bromo-naphtho[1,2-b]furan-2-carboxylic acid | Various amines | 5-Bromo-naphtho[1,2-b]furan-2-carboxamides | Amide coupling | jst.go.jp |
Selective Hydrolysis and Transesterification Processes
Selective hydrolysis and transesterification are crucial for manipulating multifunctional molecules, allowing for the targeted modification of one ester group in the presence of others. Such selectivity has been documented in the synthesis of complex precursors for tricyclic furanones related to this compound.
In the synthesis of tricyclic derivatives of benzo[b]furan-3(2H)-one, intermediates such as 1,3-dicarboxy-derivatives of 5,6,7,8-tetrahydro-2-naphthol (B72861) are formed. rsc.org Research has shown that these di-ester intermediates can undergo selective hydrolysis, selective transesterification, and selective esterification. rsc.orgresearchgate.net This selectivity allows for the controlled formation of specific mono-esters or mixed esters, which is essential for directing subsequent cyclization reactions, like the Dieckmann condensation, to form the desired furanone ring structure. rsc.org
A more direct example of hydrolysis involves the conversion of ethyl naphtho[1,2-b]furan-2-carboxylate derivatives to their corresponding carboxylic acids. This reaction is typically carried out using a strong base, such as potassium hydroxide, in a refluxing alcoholic solvent like methanol. jst.go.jp While this is often a complete hydrolysis rather than a selective one, its efficiency is vital for synthetic pathways that require the free carboxylic acid for subsequent amidation or other transformations. jst.go.jp The principles of selective hydrolysis observed in closely related systems suggest that with careful control of reaction conditions (e.g., stoichiometry of the base, temperature, and reaction time), similar selectivity could be achieved for di-ester derivatives of the naphtho[1,2-b]furan scaffold itself.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of complex heterocyclic compounds like this compound and its analogues, aiming to reduce waste, energy consumption, and the use of hazardous materials.
One innovative green approach is the use of visible-light-mediated reactions. The synthesis of naphtho[2,3-b]furan-4,9-diones has been achieved through a visible-light-mediated [3+2] cycloaddition reaction, which offers a powerful, green, and efficient protocol with excellent regioselectivity. mdpi.com This method avoids harsh reagents and high temperatures, relying on a renewable energy source.
Microwave-assisted organic synthesis (MAOS) represents another key green methodology. A one-pot synthesis of naphthofuranone derivatives has been developed using aryl aldehydes, hippuric acid, and β-naphthol under microwave irradiation. This method dramatically reduces reaction times from hours to minutes (15-25 minutes) and increases yields (65-96%). The use of a recyclable magnetic nanocatalyst (Nafion-H supported on silica-coated superparamagnetic iron oxide nanoparticles) further enhances the green credentials of this process, allowing for at least six reuse cycles with minimal loss of activity.
The development of waste-free catalytic systems is a paramount goal in green chemistry. A palladium-catalyzed reverse hydrogenolysis process has been developed for the synthesis of naphtho[2,3-b]furan-4,9-diones from 2-hydroxy-1,4-naphthoquinones and olefins. rsc.org This reaction is notable for producing hydrogen gas (H₂) as the only byproduct, making it an intrinsically waste-free approach that does not require external oxidants. rsc.org
Furthermore, the choice of solvent is critical. An efficient and clean synthesis of highly substituted linear naphtho[2,3-b]-furan-4,9-dione derivatives has been reported using water as the solvent at a moderate temperature of 75 °C. nih.gov This multicomponent reaction avoids volatile organic solvents and provides moderate to high yields, aligning with the goal of creating safer and more sustainable chemical processes. nih.gov
Table 3: Comparison of Green Synthetic Methods for Naphthofuran Analogues
| Method | Key Principle(s) | Advantages | Citation |
|---|---|---|---|
| Visible-Light-Mediated Cycloaddition | Use of renewable energy source | Mild conditions, high efficiency, green | mdpi.com |
| Microwave-Assisted Synthesis | Energy efficiency, recyclable catalyst | Drastically reduced reaction times, high yields, catalyst reuse | |
| Palladium-Catalyzed Reverse Hydrogenolysis | Atom economy, waste reduction | No external oxidants, H₂ as sole byproduct | rsc.org |
Mechanistic Investigations of Chemical Transformations Involving Naphtho 1,2 B Furan 3 2h One
Elucidation of Reaction Mechanisms for Key Synthetic Pathways
The synthesis of naphtho[1,2-b]furan-3(2H)-ones can be achieved through various routes, with reaction mechanisms often being proposed based on experimental evidence and computational studies.
A notable synthetic pathway involves the Brønsted acid-catalyzed intramolecular tandem double cyclization of γ-hydroxy acetylenic ketones with alkynes. researchgate.net The proposed mechanism for this transformation is supported by control experiments and density functional theory (DFT) calculations, which help in understanding the intricate bond-forming events leading to the final product. researchgate.net
Another significant approach is the flash vacuum pyrolysis (FVP) of certain precursors. For instance, the FVP of 3-(2-furoyl)-cinnoline has been reported to yield naphtho[1,2-b]furan (B1202928), among other products. chim.it The mechanism for the formation of a related compound, dibenzofuran, from this reaction is suggested to proceed through the extrusion of carbon monoxide from an intermediate, followed by a double 1,5-H-shift. chim.it Similarly, the pyrolysis of 1-naphthalenyl 2-propynoate leads to the formation of naphtho[1,2-b]furan. chim.it The proposed mechanism for this rearrangement involves a Claisen-type rearrangement. chim.it
The reaction of 2-hydroxy-1,4-naphthoquinone (B1674593) with alkyl 3-bromo-3-nitroacrylates in the presence of a base provides a mixture of naphtho[2,3-b]furan- and naphtho[1,2-b]furan-3-carboxylates. beilstein-journals.org The mechanism likely involves initial Michael addition followed by intramolecular cyclization and elimination of the nitro group.
Furthermore, a self-sequenced iodination/Kornblum oxidation/Friedel-Crafts/oxidation/cyclization mechanism has been proposed for the molecular iodine-promoted oxidative cross-coupling/annulation between 2-naphthols and methyl ketones, which leads to the formation of naphtho[2,1-b]furan-1(2H)-ones with a quaternary carbon center. acs.org
Role of Catalysts and Reagents in Directing Reaction Outcomes
Catalysts and reagents play a pivotal role in directing the chemo- and regioselectivity of reactions to form naphtho[1,2-b]furan-3(2H)-one and its derivatives.
Catalysts:
Brønsted Acids: These catalysts are effective in promoting the intramolecular tandem double cyclization of γ-hydroxy acetylenic ketones with alkynes to yield naphtho[1,2-b]furan-3-ones. researchgate.net
Palladium Catalysts: Palladium complexes, such as PdCl2 with ligands like XantPhos, are highly efficient for the cross-coupling reactions of 2-bromobenzo[b]furans with alkenylaluminum reagents, providing a route to 2-alkenylbenzo[b]furans. rsc.org The catalyst loading has been shown to significantly impact the reaction yield. rsc.org
Rhodium Catalysts: Rh(III) catalysts have been utilized for the C-H annulation of N-pyrimidinyl aryl amines with cyclic 1,3-diones in water, leading to tetrahydrocarbazole derivatives. researchgate.net
Copper Catalysts: Copper salts are used in various synthetic transformations, including the fluorination of benzoic acid derivatives and benzylamine (B48309) derivatives. beilstein-journals.org
Molecular Iodine: I2, often in conjunction with DMSO, serves as a versatile catalyst and oxidant for various C-C and C-heteroatom bond-forming reactions, including the synthesis of quinazolin-4(3H)-ones and the sulfenylation of indoles. mdpi.com
Reagents:
Triethylamine (Et3N): This base is used in a one-step, three-component reaction for the synthesis of functionalized naphthofurans, avoiding the need for expensive catalysts.
Sodium Hydride (NaH) and Acetic Anhydride (Ac2O): This combination mediates the dearylacetylative dimerization of 2-arylacetyl-1-naphthols to produce 2-aryl-2-naphthyl naphtho[1,2-b]furan-3-ones. researchgate.net
Tetrabutylammonium Bromide (TBAB): In combination with cesium carbonate, TBAB facilitates the reaction between specific precursors to form densely functionalized naphtho[1,2-b]furan products. researchgate.net
The following table summarizes the role of selected catalysts and reagents in the synthesis of naphthofuran derivatives.
| Catalyst/Reagent | Reaction Type | Role |
| Brønsted Acid | Intramolecular Tandem Double Cyclization | Promotes cyclization of γ-hydroxy acetylenic ketones |
| PdCl2/XantPhos | Cross-Coupling | Catalyzes the reaction of 2-bromobenzo[b]furans with alkenylaluminum reagents |
| I2/DMSO | Oxidative Coupling/Annulation | Promotes the formation of naphtho[2,1-b]furan-1(2H)-ones |
| Triethylamine | Three-Component Reaction | Base catalyst for the synthesis of functionalized naphthofurans |
| NaH/Ac2O | Dimerization | Mediates the dimerization of 2-arylacetyl-1-naphthols |
Studies on Intramolecular Rearrangements and Cyclization Mechanisms
Intramolecular rearrangements and cyclizations are fundamental processes in the synthesis of the this compound core.
A significant example is the Brønsted acid-catalyzed intramolecular tandem double cyclization of γ-hydroxy acetylenic ketones. researchgate.net This reaction proceeds through a cascade of events, initiated by the protonation of the hydroxy group, leading to the formation of the fused furanone ring system. researchgate.net
Flash vacuum pyrolysis (FVP) provides another platform for studying intramolecular rearrangements. The pyrolysis of 1-naphthalenyl 2-propynoate to form naphtho[1,2-b]furan is proposed to occur via a Claisen-type rearrangement, which involves a concerted acs.orgacs.org-sigmatropic shift of the propargyl group. chim.it
The intramolecular Pummerer reaction has been utilized to create novel furan (B31954) derivatives from naphtho[1,2-b]furan precursors, showcasing a rearrangement that expands the synthetic utility of this scaffold.
Furthermore, the iodine-promoted synthesis of naphtho[2,1-b]furan-1(2H)-ones involves a sequential process that includes an intramolecular Friedel-Crafts-type cyclization as a key step in the formation of the furanone ring. acs.orgmdpi.com
Identification and Characterization of Reaction Intermediates
The identification and characterization of reaction intermediates are crucial for substantiating proposed reaction mechanisms. While often transient and challenging to isolate, their existence can be inferred through various techniques.
In the FVP of 3-(2-furoyl)-cinnoline, diradical intermediates are generally proposed to be generated upon the elimination of N2, which then undergo intramolecular cyclization. chim.it For the rearrangement of phenyl propiolate to a tropolone (B20159) derivative, a Claisen-type rearrangement intermediate is proposed. chim.it
In the base-promoted oxidative coupling of lawsone derivatives, a Michael addition adduct is postulated as an intermediate. rsc.org This adduct then undergoes an intramolecular nucleophilic ring opening. rsc.org
The mechanism of the iodine-catalyzed regioselective sulfenylation of indoles is believed to proceed through intermediates that are activated at the C-3 position of the indole (B1671886) ring. mdpi.com Similarly, in the synthesis of 2-aryl quinazolin-4(3H)-one, the amount of iodine is critical, suggesting the involvement of specific iodine-containing intermediates. mdpi.com
Spectroscopic studies and in situ monitoring of reaction progress are valuable tools for detecting and characterizing these fleeting species, providing direct evidence for the proposed reaction pathways. acs.org
Derivatization and Structural Diversity of Naphtho 1,2 B Furan 3 2h One Analogues
Design Principles for Naphtho[1,2-b]furan-3(2H)-one Derivatives
The design of novel this compound derivatives is primarily driven by the pursuit of enhanced biological activity and specific therapeutic applications. A common strategy involves modifying the core structure to optimize interactions with biological targets. For instance, based on the known activity of certain compounds, derivatives are designed to act as potent activators of SIRT1, a protein involved in metabolic regulation, which could be beneficial for conditions like diabetic nephropathy. nih.gov This structure-based drug design approach uses a known lead compound to generate analogues with improved bioactivity. nih.gov
Another significant design principle is "scaffold hopping," where the naphthofuran core is used to replace a different heterocyclic system in a known bioactive molecule. This approach aims to develop new chemotypes with potentially improved properties, such as better efficacy against drug-resistant cancer cell lines. nih.gov For example, replacing an indole (B1671886) core with an anthra[2,3-b]furan scaffold, a structurally related system, has led to the discovery of potent antitumor agents that overcome resistance mechanisms. nih.gov Furthermore, structure-activity relationship (SAR) studies guide the modification of the naphtho[1,2-b]furan (B1202928) structure to enhance specific activities, such as antimicrobial efficacy against various bacterial strains.
Synthesis of Substituted Naphtho[1,2-b]furan-3-carboxamides
Naphtho[1,2-b]furan-3-carboxamides are a significant class of derivatives due to their wide range of pharmacological properties. rsc.org A highly efficient and regioselective method for their synthesis involves a cascade formal [3+2] cycloaddition reaction. rsc.orgrsc.org This one-pot synthesis utilizes readily available 1,4-naphthoquinones and β-ketoamides, catalyzed by indium(III) triflate (In(OTf)₃). rsc.orggrafiati.com
The reaction proceeds smoothly under mild conditions, typically at room temperature in acetonitrile, and demonstrates broad substrate scope. rsc.org It tolerates a variety of substituents on the N-aryl group of the β-ketoamide, including both electron-donating and electron-withdrawing groups, without significantly impacting the reaction yields, which are often in the good to excellent range (85-98%). rsc.orgrsc.org The high regioselectivity of this formal [3+2] cycloaddition is a key advantage, leading exclusively to the desired naphtho[1,2-b]furan isomers. rsc.org The proposed mechanism involves an initial Michael addition, followed by aromatization and intramolecular cyclization to form a hemiacetal, which then dehydrates to yield the final carboxamide product. rsc.org
| 1,4-Naphthoquinone Reactant | β-Ketoamide Reactant | Yield (%) | Reference |
|---|---|---|---|
| Methyl 1,4-dioxo-1,4-dihydronaphthalene-2-carboxylate | 3-Oxo-N-phenylbutanamide | 95 | rsc.org |
| Methyl 1,4-dioxo-1,4-dihydronaphthalene-2-carboxylate | N-(4-methylphenyl)-3-oxobutanamide | 98 | rsc.org |
| Methyl 1,4-dioxo-1,4-dihydronaphthalene-2-carboxylate | N-(4-methoxyphenyl)-3-oxobutanamide | 96 | rsc.org |
| Methyl 1,4-dioxo-1,4-dihydronaphthalene-2-carboxylate | N-(4-chlorophenyl)-3-oxobutanamide | 92 | rsc.org |
| Methyl 1,4-dioxo-1,4-dihydronaphthalene-2-carboxylate | N-benzyl-3-oxobutanamide | 85 | rsc.org |
| Phenyl 1,4-dioxo-1,4-dihydronaphthalene-2-carboxylate | N-(4-fluorophenyl)-3-oxobutanamide | 94 | rsc.org |
| Phenyl 1,4-dioxo-1,4-dihydronaphthalene-2-carboxylate | N-(4-bromophenyl)-3-oxobutanamide | 91 | rsc.org |
Synthesis of Fused Heterocyclic Systems Containing the Naphtho[1,2-b]furan Moiety (e.g., Furopyridines, Furopyrazoles)
Fusing additional heterocyclic rings to the naphthofuran framework generates polycyclic systems with unique chemical and biological properties. Methodologies have been developed to synthesize various fused systems, including furopyridines, furopyrazoles, and furopyrimidines.
Furopyridines: An unprecedented synthesis of naphtho[1',2':4,5]furo[3,2-b]pyridinones has been achieved via an Iridium(III)-catalyzed C6/C5 dual C-H functionalization. nih.govresearchgate.net This one-pot reaction uses N-pyridyl-2-pyridones and diazonaphthalen-2(1H)-ones, the latter serving as a bifunctional reagent to form new C-C and C-O bonds with high efficiency and atom economy. nih.gov Another approach to naphtho[2,1-b]furo[3,2-b]pyridine derivatives involves the Friedlander cyclization of 2-acyl-3-aminonaphtho[2,1-b]furans with active methylene (B1212753) compounds. researchgate.net
Furopyrazoles: Naphtho[2,1-b]furopyrazoles have been synthesized starting from 2-acetylnaphtho[2,1-b]furan. researchgate.net This precursor reacts with hydrazine (B178648) hydrate (B1144303) to form a hydrazone, which is then treated with a Vilsmeier-Haack reagent (DMF/POCl₃) to yield 3-naphtho[2,1-b]furan-2-yl-1H-pyrazole-4-carbaldehyde. researchgate.netkuvempu.ac.in This intermediate can be further reacted with various amines to produce a library of pyrazole (B372694) derivatives. researchgate.net An alternative route involves the condensation of naphtho[2,1-b]furyl-2-carboxyhydrazide with substituted acetophenones, followed by treatment with a Vilsmeier-Haack reagent to form the pyrazole ring. ijpsonline.com
Furopyrimidines: The synthesis of naphtho[2,1-b]furo[3,2-d]pyrimidines has been accomplished starting from 3-aminonaphtho[2,1-b]furan-2-carboxamide. Acylation with anhydrides like succinic or phthalic anhydride, followed by treatment with sodium hydroxide (B78521) and subsequent acidification, leads to the formation of 2-substituted-3,4-dihydro-4-oxo-naphtho[2,1-b]furo[3,2-b]pyrimidines.
| Fused System | Key Starting Material | Key Reagents/Reaction Type | Reference |
|---|---|---|---|
| Naphtho[1',2':4,5]furo[3,2-b]pyridinone | N-Pyridyl-2-pyridone | Diazonaphthalen-2(1H)-one, Ir(III) catalyst | nih.gov |
| Naphtho[2,1-b]furo[3,2-b]pyridine | 2-Acyl-3-aminonaphtho[2,1-b]furan | Active methylene compounds, Friedlander cyclization | researchgate.net |
| Naphtho[2,1-b]furopyrazole | 2-Acetylnaphtho[2,1-b]furan | Hydrazine hydrate, Vilsmeier-Haack reagent | researchgate.net |
| Naphtho[2,1-b]furopyrimidine | 3-Aminonaphtho[2,1-b]furan-2-carboxamide | Anhydrides (succinic, phthalic), NaOH |
Regioselective Functionalization Strategies
Controlling the position of new functional groups on the naphthofuran skeleton is critical for developing compounds with desired properties. Several regioselective strategies have been successfully employed.
The In(OTf)₃-catalyzed cascade cycloaddition for synthesizing naphtho[1,2-b]furan-3-carboxamides is a prime example of a highly regioselective process. rsc.orgrsc.org The reaction between 1,4-naphthoquinones and β-ketoamides exclusively yields the naphtho[1,2-b]furan isomer, avoiding the formation of other potential regioisomers. rsc.org This control is attributed to the electronic polarization of the starting quinone, which directs the nucleophilic attack to a specific position.
Another powerful method for the regioselective synthesis of naphthofurans involves a one-step reaction between phenols (like β-naphthol) and α-haloketones, promoted by titanium tetrachloride (TiCl₄). mdpi.com This protocol combines a Friedel–Crafts-like alkylation and an intramolecular cyclodehydration in a single step, affording high levels of regioselectivity and producing a variety of substituted naphtho[1,2-b]furans in moderate to excellent yields. mdpi.com
In contrast, some reactions show limited regioselectivity. For example, the reaction of alkyl 3-bromo-3-nitroacrylates with 2-hydroxynaphthalene-1,4-dione yields a mixture of alkyl 4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylate and alkyl 4,5-dioxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate, with the former being the major product. beilstein-journals.org While this method produces the target [1,2-b] isomer, it requires chromatographic separation to isolate it. beilstein-journals.org These examples highlight the importance of choosing the appropriate synthetic strategy to achieve the desired regiochemical outcome.
Biological and Pharmacological Evaluation of Naphtho 1,2 B Furan 3 2h One and Its Analogues
Spectrum of Biological Activities and Therapeutic Potential
The unique structural framework of naphtho[1,2-b]furan-3(2H)-one and its derivatives has garnered significant attention from the scientific community, leading to the exploration of their diverse biological and pharmacological activities. These compounds have been investigated for a wide array of therapeutic applications, demonstrating potential as antimicrobial, antioxidant, anticancer, and antiviral agents, as well as modulators of key biological receptors and enzymes.
Antimicrobial Properties (Antibacterial, Antifungal)
Derivatives of the naphtho[1,2-b]furan (B1202928) scaffold have demonstrated notable antimicrobial properties, exhibiting activity against a range of both bacterial and fungal pathogens. The structural modifications on the naphthofuran core have been shown to play a crucial role in enhancing their antimicrobial efficacy. oa.mg
Studies have revealed that certain synthetic derivatives of naphtho[1,2-b]furan display significant inhibitory effects against both Gram-positive and Gram-negative bacteria. oa.mg For instance, Naphtho[1,2-b]furan-4,5-dione (B1211137) (N12D) has shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) ranging from 4.9 to 9.8 μM. nih.gov In another study, a series of novel naphthofuran derivatives were synthesized and evaluated for their antibacterial activity. Among them, 2-(5-amino-4-cyano-3-thienyl)naphtho[2,1-b]furan was identified as a particularly active compound against the tested bacterial strains. nih.gov
In addition to antibacterial effects, these compounds have also been evaluated for their antifungal properties. The aforementioned 2-(5-amino-4-cyano-3-thienyl)naphtho[2,1-b]furan also exhibited the most potent activity against the tested fungal species. nih.gov However, some studies have reported weak antifungal activity for certain derivatives, such as dinaphtho[2,1-b]furan-2-yl-methanone and its oxime derivatives, with MIC values ranging from 128 to 512 μg/mL against Candida globrata and Candida tropicalis. nih.gov
| Compound/Derivative | Microorganism | Activity (MIC/Zone of Inhibition) | Reference |
| Naphtho[1,2-b]furan-4,5-dione (N12D) | Methicillin-resistant Staphylococcus aureus (MRSA) | 4.9-9.8 μM (MIC) | nih.gov |
| Naphtho[2,3-b]furan-4,9-dione (B1206112) (N23D) | Methicillin-resistant Staphylococcus aureus (MRSA) | 39 μM (MIC) | nih.gov |
| 2-(5-amino-4-cyano-3-thienyl)naphtho[2,1-b]furan | Bacillus subtilis | 18.1±0.3 mm (Zone of Inhibition) | nih.gov |
| 2-(5-amino-4-cyano-3-thienyl)naphtho[2,1-b]furan | Staphylococcus aureus | 19.2±0.4 mm (Zone of Inhibition) | nih.gov |
| 2-(5-amino-4-cyano-3-thienyl)naphtho[2,1-b]furan | Escherichia coli | 16.1±0.2 mm (Zone of Inhibition) | nih.gov |
| 2-(5-amino-4-cyano-3-thienyl)naphtho[2,1-b]furan | Aspergillus niger | 15.2±0.1 mm (Zone of Inhibition) | nih.gov |
| 2-(5-amino-4-cyano-3-thienyl)naphtho[2,1-b]furan | Candida albicans | 11.1±0.3 mm (Zone of Inhibition) | nih.gov |
| Dinaphtho[2,1-b]furan-2-yl-methanone derivatives | Candida globrata, Candida tropicalis | 128-512 μg/mL (MIC) | nih.gov |
Antioxidant Activities
Several this compound analogues have been reported to possess significant antioxidant properties, which are crucial for mitigating cellular damage caused by oxidative stress. oa.mg The antioxidant potential of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. amazonaws.cometflin.com
In a study investigating natural naphthoquinones and their synthetic naphthofuran derivatives, certain naphthofurans displayed scavenging activity on the DPPH radical that was nearly equivalent to the standard antioxidant, ascorbic acid. amazonaws.com These same derivatives exhibited even higher activity in the ABTS assay compared to ascorbic acid. amazonaws.com Another study on naphtho[2,1-b]furan (B1199300) derivatives also highlighted their antioxidant potential, with some compounds showing a high percentage of inhibition in both the reducing power and DPPH methods. acs.org For example, 3-nitro-2-acetylnaphtho[2,1-b]furan showed 86.66% inhibition in the reducing power assay and 90.20% inhibition in the DPPH assay at a concentration of 150 µg/ml. acs.org
| Compound/Derivative | Assay | Activity (IC50 / % Inhibition) | Reference |
| Naphthofuran derivative 6 | DPPH | Nearly equivalent to ascorbic acid | amazonaws.com |
| Naphthofuran derivative 7 | DPPH | Nearly equivalent to ascorbic acid | amazonaws.com |
| Naphthofuran derivative 8 | DPPH | Nearly equivalent to ascorbic acid | amazonaws.com |
| Naphthofuran derivative 6 | ABTS | Higher than ascorbic acid | amazonaws.com |
| Naphthofuran derivative 7 | ABTS | Higher than ascorbic acid | amazonaws.com |
| Naphthofuran derivative 8 | ABTS | Higher than ascorbic acid | amazonaws.com |
| 3-nitro-2-acetylnaphtho[2,1-b]furan | Reducing Power | 86.66% at 150 µg/ml | acs.org |
| 3-nitro-2-acetylnaphtho[2,1-b]furan | DPPH | 90.20% at 150 µg/ml | acs.org |
| 3-nitro-2-acetylnaphtho[2,1-b]furanhydrazone | Reducing Power | 87.34% at 150 µg/ml | acs.org |
| 3-nitro-2-acetylnaphtho[2,1-b]furanhydrazone | DPPH | 86.7% at 150 µg/ml | acs.org |
| Ethyl-3-aminonaphtho[2,1-b]furan-2-carboxylate | Reducing Power | 85.18% at 125 µg/ml | acs.org |
| Ethyl-3-aminonaphtho[2,1-b]furan-2-carboxylate | DPPH | 84.4% at 125 µg/ml | acs.org |
Anticancer and Antiproliferative Activities
The anticancer and antiproliferative properties of this compound derivatives are among their most extensively studied biological activities. oa.mg Research has demonstrated that certain derivatives exhibit significant cytotoxic effects against a variety of cancer cell lines. oa.mg
Furonaphthoquinones derived from this core structure have shown moderate cytotoxicity against human leukemia cells (U937 and HL-60). oa.mg Furthermore, some furoquinone structures have displayed interesting IC50 values against L1210, MDA-MB 231, and PC3 cell lines. americanelements.com A series of 3-thio-substituted-nor-beta-lapachones, which are structurally related to naphtho[1,2-b]furan-4,5-diones, have shown relevant cytotoxic activity against several cancer cell lines, with 3-phenyl-thio-2,2-dimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione being a particularly active compound. researchgate.net The cytotoxic activity of these compounds is often linked to the induction of apoptosis in cancer cells. oa.mg
| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |
| 2-(4-Oxo-1-benzopyran-3-ylmethylene)naphtho[2,1-b]furan-3-one | L1210 | 1.6 µM | acs.org |
| 3-phenyl-thio-2,2-dimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione | HCT-116 (Colon Carcinoma) | ~2 µM | researchgate.net |
| 3-(p-tolylthio)-2,2-dimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione | HCT-116 (Colon Carcinoma) | ~2 µM | researchgate.net |
| 3-(4-methoxyphenylthio)-2,2-dimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione | HCT-116 (Colon Carcinoma) | ~2 µM | researchgate.net |
| 3-(4-(methylthio)phenyl)thio-2,2-dimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione | PC3 (Prostate Cancer) | < 5 µM | researchgate.net |
| 3-(benzylthio)-2,2-dimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione | HCT-116 (Colon Carcinoma) | ~2 µM | researchgate.net |
| 2-(2-chlorophenyl)-3-diethoxyphosphorylnaphtho[2,3-b]furan-4,9-dione | HL-60 (Leukemia) | < 10 µM | nih.gov |
| 2-(2-chlorophenyl)-3-diethoxyphosphorylnaphtho[2,3-b]furan-4,9-dione | MCF-7 (Breast Cancer) | < 10 µM | nih.gov |
| 3-diethoxyphosphorylnaphtho[2,3-b]furan-4,9-dione 8a | HepG2 (Hepatocellular Carcinoma) | 4.13 µM | nih.gov |
Antiviral Activities (e.g., against Hepatitis C Virus)
This compound and its analogues have also been investigated for their potential as antiviral agents. Research has shown that certain derivatives of this scaffold exhibit inhibitory activity against various viruses, including the Hepatitis C Virus (HCV).
One study highlighted a naphtho[1,2-b]furan-3-carboxamide derivative with significant antiviral activity, demonstrating an IC50 value of 0.686 μM in a human liver-derived cell line. researchgate.net This finding suggests that the naphtho[1,2-b]furan core could be a valuable template for the development of novel antiviral therapeutics. Further research into the synthesis and antiviral evaluation of other derivatives is warranted to explore the full potential of this class of compounds in combating viral infections.
| Compound/Derivative | Virus | Cell Line | Activity (IC50) | Reference |
| Naphtho[1,2-b]furan-3-carboxamide derivative 4 | Not Specified | Human liver-derived cell line | 0.686 μM | researchgate.net |
Receptor Modulation (e.g., 5-HT1B Receptor Antagonism, Melanin (B1238610) Concentrating Hormone Receptor 1 (MCH-R1) Antagonism)
Derivatives of naphtho[1,2-b]furan have been identified as potent modulators of specific G-protein coupled receptors, indicating their potential in treating a range of neurological and metabolic disorders.
Notably, certain naphtho[1,2-b]furan-3-carboxamides have been developed as strong antagonists of the 5-HT1B receptor, which is a target for the treatment of depression. researchgate.net These compounds have shown a high degree of selectivity over other serotonin (B10506) receptor subtypes and dopaminergic receptors. researchgate.net
Furthermore, extensive research has focused on the development of naphtho[1,2-b]furan derivatives as antagonists of the Melanin Concentrating Hormone Receptor 1 (MCH-R1). asm.org MCH-R1 is a promising target for the treatment of obesity. asm.org Structure-activity relationship studies have led to the identification of highly potent MCH-R1 antagonists. For instance, a 5-(4-pyridinyl) substituted naphtho[1,2-b]furan-2-carboxamide derivative was found to have an IC50 value of 3 nM. asm.orgresearchgate.net Another naphtho[1,2-b]furan derivative with a 4-chlorophenyl substituent also showed significant binding affinity with an IC50 of 70 nM. asm.org
| Compound/Derivative | Receptor | Activity (IC50) | Therapeutic Target | Reference |
| Naphtho[1,2-b]furan-3-carboxamide derivative 2 | 5-HT1B Receptor | Not Specified | Depression | researchgate.net |
| 5-(4-pyridinyl) substituted naphtho[1,2-b]furan-2-carboxamide 10b | MCH-R1 | 3 nM | Obesity | asm.orgresearchgate.net |
| Naphtho[1,2-b]furan derivative 9f (with 4-chlorophenyl substituent) | MCH-R1 | 70 nM | Obesity | asm.org |
Enzyme Inhibition Profiles (e.g., Tyrosinase, Thymidylate Synthase, Topoisomerase, Angiotensin-Converting Enzyme (ACE), Urease)
The naphtho[1,2-b]furan scaffold has served as a template for the design of inhibitors targeting various enzymes implicated in a range of diseases.
Tyrosinase Inhibition: Naphthofuran-triazole conjugates have been synthesized and evaluated as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis. researchgate.netnih.govrcsb.org Several of these derivatives demonstrated potent tyrosinase inhibitory activity, with some being more effective than the standard inhibitor, kojic acid. researchgate.netnih.govrcsb.org Notably, a derivative with a 2-chloro substitution on the phenyl ring (compound 20f) was the most efficacious, with an IC50 value of 0.51 ± 0.12 μM. researchgate.netrcsb.org
Thymidylate Synthase Inhibition: Derivatives of naphtho[1,8-bc]furan-2-one have been investigated as inhibitors of thymidylate synthase (TS), a crucial enzyme in DNA synthesis and a target for anticancer drugs. nih.govmdpi.com A study led to the discovery of 6-(3-cyanobenzoyloxy)-2-oxo-2H-naphto[1,8-bc]furan, which exhibited a Ki of 310 nM against Pneumocystis carinii TS. nih.gov Another compound from this class showed a nanomolar Ki against the same enzyme with a high specificity index compared to human TS. nih.gov
Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy. nih.gov A novel naphthoquinone adduct, TU100, structurally related to the naphthofuran core, was found to be an effective dual inhibitor of both topoisomerase I and II. This compound was shown to induce cell death and prevent topoisomerase-mediated relaxation of supercoiled plasmid DNA.
Urease Inhibition: While specific studies on this compound derivatives as urease inhibitors are limited, related furan (B31954) chalcones have shown promising activity. For instance, certain furan chalcone (B49325) derivatives displayed potent urease inhibition with IC50 values more effective than the reference drug thiourea. This suggests that the furan moiety, a key component of the naphthofuran scaffold, can contribute to urease inhibitory activity.
Angiotensin-Converting Enzyme (ACE) Inhibition: There is a lack of specific research on the direct ACE inhibitory activity of this compound and its close analogues. However, the broader class of furan-containing compounds has been explored for ACE inhibition. For example, some hybrid compounds incorporating a dihydrofuran ring have shown good ACE inhibitory activity.
| Compound/Derivative | Enzyme | Activity (IC50 / Ki) | Reference |
| Naphthofuran-triazole conjugate 20f | Tyrosinase | 0.51 ± 0.12 μM (IC50) | researchgate.netrcsb.org |
| Naphthofuran-triazole conjugate 20i | Tyrosinase | 1.99 ± 0.07 μM (IC50) | researchgate.netrcsb.org |
| 6-(3-cyanobenzoyloxy)-2-oxo-2H-naphto[1,8-bc]furan | Pneumocystis carinii Thymidylate Synthase | 310 nM (Ki) | nih.gov |
| Naphtho[1,8-bc]furan-2-one derivative 4 | Pneumocystis carinii Thymidylate Synthase | Nanomolar (Ki) | nih.gov |
| TU100 (naphthoquinone adduct) | Topoisomerase I/II | Effective inhibitor | |
| Furan chalcone derivative 4h | Urease | 16.13 ± 2.45 μM (IC50) | |
| Furan chalcone derivative 4s | Urease | 18.75 ± 0.85 μM (IC50) |
Anti-inflammatory and Analgesic Properties
Derivatives of the naphthofuran core structure have been investigated for their potential to mitigate inflammation and pain. Various studies have demonstrated that compounds incorporating the naphtho[2,1-b]furan skeleton possess anti-inflammatory and analgesic activities. ijprajournal.com
A study involving the synthesis of isomeric naphthofuranyl coumarins revealed significant anti-inflammatory and analgesic potential. Two types of isomers, angular and linear naphthofuranyl coumarins, were synthesized and evaluated. Both sets of isomers were found to exhibit anti-inflammatory activity that was comparable to the standard drug, aspirin. However, a notable difference was observed in their analgesic effects. The angularly fused naphthofuranyl coumarins demonstrated superior analgesic activity, which was also comparable to aspirin, whereas the linear isomers were found to be less active in this regard. Further research on other naphthofuran derivatives, including those fused with pyrimidine (B1678525) or thiazolidinone rings, has also included screening for anti-inflammatory properties, underscoring the consistent interest in this pharmacological aspect of the scaffold. ijpsonline.comijpsonline.comresearchgate.net
Diuretic and Anthelmintic Activities
The broad biological profile of naphthofuran derivatives extends to diuretic and anthelmintic effects. ijprajournal.comresearchgate.net Several research programs have synthesized and screened new derivatives for these specific activities. ijpsonline.comresearchgate.net
In one such study, new naphtho[2,1-b]furan derivatives fused with a pyrimidine ring were synthesized and evaluated. ijpsonline.com The investigation into their diuretic activity, using the Lipschiz method in adult male rats, identified several compounds with significant effects. Specifically, compounds 4c , 5a , 5c , and 5d from this series showed noteworthy diuretic activity. ijpsonline.com Similarly, various naphtho[2,1-b]furan derivatives have been evaluated for their potential as anthelmintic agents, often as part of a broader screening of their pharmacological activities. researchgate.net
Modulation of Lifespan in Eukaryotic Organisms
Research into compounds that can modulate lifespan is a significant area of study. Patents have been filed detailing methods to alter the lifespan of eukaryotic organisms by administering specific chemical compounds. google.comgoogle.com These filings list numerous compounds identified through high-throughput screening for their effects on longevity. While not detailing the specific mechanism for each, these documents include a wide range of chemical structures, including derivatives that may be related to the naphthofuran class, as potential lifespan-altering agents. google.com The methods described are intended to apply to a variety of eukaryotic organisms, from single-celled to complex mammals. google.com
Sirtuin 1 (SIRT1) Activation
Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including metabolism, stress resistance, and inflammation. nih.govmdpi.com The activation of SIRT1 is considered a promising therapeutic strategy for various diseases, including diabetic nephropathy. nih.govresearchgate.net
In an effort to discover novel and potent SIRT1 activators, researchers performed virtual screening and identified a lead compound, 4,456–0661 (M1) , which contains a naphthofuran moiety. nih.gov Based on this lead, a series of seven new naphthofuran derivatives (6a-g ) were designed, synthesized, and evaluated. nih.govresearchgate.net The results showed that compounds M1 , 6b , and 6d were potent SIRT1 activators, with activity levels comparable to the known activator SRT2104 . nih.gov These compounds demonstrated a protective effect against high glucose-induced apoptosis and inflammation in HK-2 kidney cells. nih.govresearchgate.net The mechanism for this protection was linked to the activation of SIRT1, which subsequently deacetylates p53 and inhibits the NF-κB signaling pathway. nih.gov
Table 1: SIRT1 Activation by Naphthofuran Derivatives
| Compound | Description | SIRT1 Activation Potential | Observed Cytoprotective Effects | Reference |
|---|---|---|---|---|
| M1 (4,456–0661) | Lead compound from virtual screening | Potent activator, comparable to SRT2104 | Resists high glucose-induced apoptosis in HK-2 cells | nih.gov |
| 6b | Ethyl ester analogue of M1 | Potent activator, comparable to SRT2104 | Better cytoprotective effects than M1; resists apoptosis and inflammation | nih.gov |
| 6d | Propyl ester analogue of M1 | Potent activator, comparable to SRT2104 | Better cytoprotective effects than M1; resists apoptosis and inflammation | nih.gov |
| SRT2104 | Positive control | Known SIRT1 activator | Used as a benchmark for activity | nih.gov |
Mechanistic Pharmacology and Cellular Pathway Analysis
Understanding the specific molecular pathways affected by naphthofuran compounds is critical to elucidating their therapeutic potential. Research has focused on their interaction with key signal transduction networks and their ability to modulate the cell cycle.
Investigation of Signal Transduction Pathways (e.g., PI3K/Akt, NF-κB, c-Met)
Naphtho[1,2-b]furan-4,5-dione (NFD ), a bioactive derivative, has been shown to modulate several critical signaling pathways involved in cancer progression. In studies on human breast cancer cells (MDA-MB-231), NFD was found to inhibit cell migration and invasion by suppressing Src-mediated signaling. researchgate.net This included the efficient suppression of hepatocyte growth factor (HGF)-induced c-Met phosphorylation and the subsequent downstream activation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. researchgate.net Furthermore, NFD also inhibited the phosphorylation of IKK and IκBα, leading to reduced nuclear translocation of NF-κB and decreased activity of matrix metalloproteinase-9 (MMP-9). researchgate.net
The inhibitory effect of NFD on the PI3K/Akt pathway is a recurring finding. In human lung adenocarcinoma A549 cells and oral squamous cell carcinoma (OSCC) Ca9-22 cells, NFD was shown to inactivate the epidermal growth factor receptor (EGFR) and the downstream PI3K/Akt signaling cascade. nih.govresearchgate.net This inactivation leads to reduced levels of key downstream targets of Akt, such as GSK-3β and FKHR, and the modulation of apoptotic and anti-apoptotic proteins, ultimately inducing apoptosis. nih.govresearchgate.net
The link between naphthofuran derivatives and the NF-κB pathway is also evident in the context of SIRT1 activation. The SIRT1-activating compounds 6b and 6d were found to alleviate cellular inflammation through the SIRT1/NF-κB/MCP-1 pathway, where SIRT1 deacetylates the p65 subunit of NF-κB, thereby inhibiting its pro-inflammatory signaling. nih.gov
Table 2: Modulation of Signaling Pathways by Naphtho[1,2-b]furan-4,5-dione (NFD)
| Pathway | Key Proteins Modulated | Observed Cellular Effect | Cell Line | Reference |
|---|---|---|---|---|
| c-Met Signaling | c-Met, PI3K, Akt | Suppression of phosphorylation/activation | MDA-MB-231 (Breast Cancer) | researchgate.net |
| PI3K/Akt Signaling | EGFR, PI3K, Akt, GSK-3β, FKHR | Inactivation of pathway, induction of apoptosis | A549 (Lung Cancer), Ca9-22 (Oral Cancer) | nih.govresearchgate.net |
| NF-κB Signaling | IKK, IκBα, NF-κB p65 | Inhibition of phosphorylation and nuclear translocation | MDA-MB-231 (Breast Cancer) | researchgate.net |
Cell Cycle Modulation (e.g., G2/M Phase Arrest)
The ability of naphthofuran derivatives to halt the proliferation of cancer cells is often linked to their capacity to induce cell cycle arrest at specific checkpoints. Studies have shown that these compounds can interfere with the normal progression of the cell cycle, preventing cancer cells from dividing.
The compound Naphtho[1,2-b]furan-4,5-dione (NFD ) has been linked to cell cycle arrest at the G2/M phase in oral cancer (Ca9-22) cells. researchgate.net Another related compound, furano-1,2-naphthoquinone (FNQ ), also induced G2/M arrest in A549 lung cancer cells. This arrest was associated with a significant decrease in the expression of key G2/M regulatory proteins, including cyclin A, cyclin B, and their associated cyclin-dependent kinases (Cdk) 1 and 2. researchgate.net The induction of tumor suppressor proteins like p53 and p21 was also observed. researchgate.net The inhibition of cyclin B1/CDC2 complex is a known mechanism that leads to an arrest at the G2/M transition, and the action of these naphthofuran compounds appears to leverage this process. nih.gov
Interestingly, the specific phase of cell cycle arrest can be cell-type dependent. In contrast to the findings of G2/M arrest, one study on MDA-MB-231 breast cancer cells reported that NFD induced cell cycle arrest at the S-phase. nih.gov This S-phase arrest was associated with a marked decrease in the protein levels of cyclin A, cyclin B, and Cdk2, and was shown to be mediated through the JNK and ERK signaling pathways. nih.gov This highlights the complexity of the cellular response to naphthofuran derivatives, which may be influenced by the specific genetic background of the cancer cells.
Apoptosis Induction
This compound and its derivatives have demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. This pro-apoptotic activity is a key mechanism behind their potential as anticancer agents.
One of the primary targets of this compound is the hepatocyte growth factor (HGF) receptor, c-Met. vulcanchem.com By inhibiting the phosphorylation of c-Met, the compound effectively blocks the downstream activation of critical survival pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and NF-κB signaling cascades. vulcanchem.com This disruption of pro-survival signaling ultimately leads to the induction of apoptosis. vulcanchem.com
Analogues such as naphtho[1,2-b]furan-4,5-dione (NFD) also trigger apoptosis by activating the JNK and ERK signaling pathways. vulcanchem.com This activation influences the expression of proteins central to cell cycle regulation and apoptosis. vulcanchem.com Furthermore, the suppression of the transcription factor NF-κB by NFD leads to a significant reduction in pro-survival proteins like Bcl-2, Bcl-xL, and Mcl-1, as well as endogenous apoptosis inhibitors such as XIAP and survivin in H1299 non-small-cell lung cancer cells. nih.gov
Certain derivatives of 2H,3H-Naphtho[1,2-b]furan-2-one have been shown to modulate the expression of both pro-apoptotic and anti-apoptotic genes to induce apoptosis in cancer cells. Some naphthofuran derivatives are suggested to inhibit cancer cell proliferation through mechanisms that include apoptosis induction. smolecule.com For instance, furonaphthoquinones, which are derived from the 2H,3H-Naphtho[1,2-b]furan-2-one structure, have shown moderate cytotoxicity against human leukemia cells. Additionally, some synthetic naphthoquinone derivatives of alkannin (B1664780) and shikonin (B1681659) have been observed to cause topoisomerase-mediated DNA damage in leukemic cells, leading to apoptosis. mdpi.com
Studies on specific derivatives have provided further insights. For example, compounds M1, 6b, and 6d were found to protect HK-2 cells from high glucose-induced apoptosis by activating SIRT1 and promoting the deacetylation of p53. nih.gov
Interaction with Genetic Material (e.g., DNA Intercalation, Modulation of Topoisomerase Activity)
The interaction with genetic material, particularly DNA, is a significant aspect of the mechanism of action for several this compound analogues. This interaction can occur through various modes, including the formation of DNA adducts and the modulation of topoisomerase enzymes.
Some derivatives of 2H,3H-naphtho[1,2-b]furan-2-one are capable of forming DNA adducts, which can interfere with essential cellular processes like DNA replication and transcription.
A notable mechanism of action for these compounds is the inhibition of topoisomerases, which are enzymes crucial for managing DNA topology during replication and transcription. derpharmachemica.com The phytochemical naphtho[1,2-b]furan-4,5-dione (NFD) has been shown to induce a DNA damage response mediated by topoisomerase II in human non-small-cell lung cancer (NSCLC) cells. nih.gov NFD's inhibition of TOPO II activity, coupled with the suppression of NF-κB signaling, leads to DNA damage and subsequent apoptosis of NSCLC tumor cells. nih.gov Molecular docking studies have further supported the inhibitory activity of NFD on topoisomerase II. nih.gov
Other related naphthoquinone compounds also exhibit topoisomerase-inhibiting properties. For example, β-lapachone acts as a topoisomerase I inhibitor, while shikonin has been found to inhibit both topoisomerase I and II in various cancer cells. mdpi.com Molecular docking studies have suggested that certain diacetate naphthoquinone derivatives tethered to 1,2,3-triazoles could exert their cytotoxic effects by inhibiting at least one isoform of topoisomerase II. scielo.brscielo.br Interestingly, acetylation of these compounds appears to influence their interaction with different topoisomerases. scielo.br While a related non-acetylated compound was suggested to inhibit only topoisomerase I and IIα, the acetylated derivatives were predicted to inhibit topoisomerase IIα and IIβ, with no significant inhibition of topoisomerase I. scielo.br
Substrate Displacement Mechanisms in Enzyme-Ligand Interactions
The concept of substrate displacement is a key feature in the mechanism of action for certain enzyme inhibitors, where the inhibitor binds to the enzyme and causes the displacement of the substrate from the active site. This mechanism has been observed in studies of naphthofuran derivatives targeting specific enzymes.
A notable example involves thymidylate synthase (TS), a crucial enzyme for DNA synthesis and a target for chemotherapy. acs.org Studies on 6-hydroxy-2H-naphtho[1,8-bc]furan-2-one derivatives led to the discovery of 6-(3-cyanobenzoyloxy)-2-oxo-2H-naphto[1,8-bc]furan as a novel inhibitor of Pneumocystis carinii TS. acs.org X-ray crystallography of the ternary complex with Escherichia coli TS revealed a unique mechanism where the inhibitor displaces the substrate, 2'-deoxyuridine (B118206) 5'-monophosphate, towards the dimeric protein interface. acs.org This finding presents new avenues for designing specific inhibitors against microbial pathogens. acs.org
Enzyme kinetics categorizes such multi-substrate reactions in several ways. wikipedia.org One common model is the "ping-pong" or double-displacement mechanism, where one substrate binds and a product is released before the second substrate binds. libretexts.org This process often involves the enzyme being transiently modified to an intermediate form. libretexts.org While not directly detailing a substrate displacement event for this compound itself, the study on the thymidylate synthase inhibitor demonstrates that this class of compounds can utilize sophisticated mechanisms of enzyme inhibition. acs.org Understanding these mechanisms is crucial for elucidating the catalytic action of enzymes and for the rational design of new drugs. infn.it
Assessment of Metabolic Stability and Drug-Metabolizing Enzyme Inhibition (e.g., Cytochrome P450 Enzymes)
The metabolic stability of a compound and its potential to inhibit drug-metabolizing enzymes, such as the cytochrome P450 (CYP450) family, are critical factors in drug development.
Research on a series of naphtho[1,2-b]furan-2-carboxamide derivatives as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists has provided valuable data in this area. jst.go.jp The most potent antagonist identified, 5-(4-pyridinyl) substituted naphtho[1,2-b]furan-2-carboxamide 10b, exhibited good metabolic stability in both human and rat liver microsomes. jst.go.jpresearchgate.net Specifically, after 30 minutes of incubation, 100% of the compound remained in human liver microsomes and 99% in rat liver microsomes. jst.go.jpresearchgate.net
Furthermore, this compound showed very low inhibition of the major drug-metabolizing enzymes CYP2D6 and CYP3A4, with less than 10% inhibition at a concentration of 10 µM. jst.go.jpresearchgate.net This low potential for drug-drug interactions is a favorable characteristic for a drug candidate. However, despite its good metabolic stability and low CYP inhibition, compound 10b had poor oral bioavailability, which was attributed to its low aqueous solubility. jst.go.jpresearchgate.net
Some naphthofuran derivatives have been noted to influence cytochrome P450 enzymes involved in the metabolism of foreign substances. The inhibition of CYP enzymes can occur through various mechanisms. researchgate.net For instance, α-naphthoflavone, a related benzoflavone, demonstrates differential inhibition of CYP1A2 depending on the substrate, acting as a noncompetitive inhibitor for 7-ethoxycoumarin (B196162) O-deethylation and a competitive inhibitor for 7-ethoxyresorufin (B15458) O-deethylation. nih.gov
| Parameter | Species | Result | Reference |
|---|---|---|---|
| Metabolic Stability (% remaining after 30 min) | Human Liver Microsomes | 100% | jst.go.jpresearchgate.net |
| Rat Liver Microsomes | 99% | jst.go.jpresearchgate.net | |
| CYP450 Inhibition (at 10 µM) | CYP2D6 | <10% | jst.go.jpresearchgate.net |
| CYP3A4 | <10% | jst.go.jpresearchgate.net |
In Vitro and In Vivo Pharmacological Models for Efficacy and Safety Assessment
The evaluation of the efficacy and safety of this compound and its analogues relies on a combination of in vitro and in vivo pharmacological models.
In Vitro Models:
Cytotoxicity Assays: Various cancer cell lines are utilized to assess the cytotoxic effects of these compounds. For example, derivatives of naphtho[1,2-b]furan have been tested against L1210 (leukemia), MDA-MB 231 (breast cancer), and PC3 (prostate cancer) cell lines. nih.gov Human non-small-cell lung carcinoma (NSCLC) cell lines such as H1299, H1437, and A549 have been used to demonstrate the selective cytotoxicity of naphtho[1,2-b]furan-4,5-dione (NFD) compared to normal lung embryonated cells (MRC-5). nih.gov Similarly, the cytotoxicity of diacetate naphthoquinone derivatives has been evaluated in Caco-2 (colorectal adenocarcinoma) cells. scielo.br
Antimicrobial Assays: The antimicrobial properties of these compounds are tested against various bacterial and fungal strains to determine their minimum inhibitory concentrations.
Enzyme Inhibition Assays: Specific enzyme assays are employed to investigate the inhibitory effects on targets like topoisomerase and cytochrome P450. nih.govjst.go.jp
Clonogenic Assays: This in vitro assay assesses the ability of a single cancer cell to form a colony, providing insight into the anti-cancer potential of the compounds. mdpi.com
In Vivo Models:
Xenograft Mouse Models: These models are crucial for evaluating the anti-cancer efficacy of compounds in a living organism. For instance, a nude mouse xenograft model was used to validate the suppression of H1299 tumor growth by NFD, marking the first in vivo evaluation of its anti-cancer effect. nih.gov
Toxicity Studies in Animal Models: Prior to efficacy testing, toxicity studies are conducted in animals, such as mice, to determine safe dosage ranges. parasite-journal.org
Infection Models: For assessing antimicrobial activity, animal models of infection are used. For example, mice infected with Toxoplasma gondii have been used to test the in vivo efficacy of naphthoquinone derivatives. parasite-journal.org
Zebrafish Larvae Models: Zebrafish larvae are increasingly used for in vivo ecotoxicity studies and for xenotransplantation of human cancer cells to assess tumor reduction. researchgate.net
| Model Type | Specific Model | Application | Compound/Analogue | Reference |
|---|---|---|---|---|
| In Vitro | Cancer Cell Lines (L1210, MDA-MB 231, PC3) | Cytotoxicity Assessment | Naphtho[1,2-b]furan derivatives | nih.gov |
| NSCLC Cell Lines (H1299, H1437, A549) | Selective Cytotoxicity | Naphtho[1,2-b]furan-4,5-dione | nih.gov | |
| Caco-2 Cell Line | Cytotoxicity Assessment | Diacetate naphthoquinone derivatives | scielo.br | |
| In Vivo | Nude Mouse Xenograft (H1299 cells) | Anti-cancer Efficacy | Naphtho[1,2-b]furan-4,5-dione | nih.gov |
| Mouse Infection Model (Toxoplasma gondii) | Antimicrobial Efficacy | Naphthoquinone derivatives | parasite-journal.org | |
| Zebrafish Larvae Xenograft (MCF-7 cells) | Tumor Reduction Assessment | 1,4-Naphthoquinone derivatives | researchgate.net |
Structure Activity Relationship Sar Studies of Naphtho 1,2 B Furan 3 2h One Derivatives
Impact of Substituent Position and Chemical Nature on Biological Activity
The type and position of chemical groups attached to the naphtho[1,2-b]furan (B1202928) ring system are critical determinants of biological activity. Studies on a series of naphtho[1,2-b]furan-2-carboxamide derivatives, which are structurally related to naphtho[1,2-b]furan-3(2H)-one, have provided significant insights into these relationships, particularly for their role as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists. jst.go.jp
Initial investigations focused on substitutions at the 5-position of the naphtho[1,2-b]furan-2-carboxamide core. The unsubstituted (R=H) and 5-bromo-substituted derivatives showed moderate binding affinity to MCH-R1. jst.go.jp However, the introduction of a simple phenyl group at this position resulted in a 2.5-fold increase in binding affinity (IC₅₀=150 nM). jst.go.jp Further exploration of substituents on this C-5 phenyl ring revealed that electron-withdrawing groups significantly enhance potency. For instance, introducing a p-fluoro or p-chloro group led to a substantial increase in MCH-R1 binding affinity, with IC₅₀ values of 57 nM and 70 nM, respectively. jst.go.jp An even greater enhancement was observed with a p-cyano group, which increased the binding affinity 15-fold compared to the unsubstituted phenyl derivative. jst.go.jp
In a different context, the size of substituents on naphthofuran derivatives designed as SIRT1 activators was found to be critical. Both small substituents like methyl and larger ones such as n-heptyl or benzyl (B1604629) led to decreased SIRT1 activity. Moderate-sized substituents, including n-butyl and n-amyl groups, were found to be more favorable for this specific biological target. researchgate.net Furthermore, studies on the anti-proliferative activity of naphtho[2,3-b]furan-4,9-dione (B1206112) analogs have highlighted the importance of electron-withdrawing groups at the 2-position for enhancing cytotoxicity. mdpi.com
| Substituent (R) at C-5 Position | MCH-R1 Binding Affinity (IC₅₀, nM) |
| H | 450 |
| Bromo | 370 |
| Phenyl | 150 |
| p-Methylphenyl | 180 |
| p-Fluorophenyl | 57 |
| p-Chlorophenyl | 70 |
| p-Cyanophenyl | 10 |
| 4-Pyridinyl | 10 |
Influence of Linker Length and Heteroatom Substitution on Pharmacological Profiles
In the development of MCH-R1 antagonists based on the naphtho[1,2-b]furan-2-carboxamide scaffold, the optimization of the linker connecting the furan (B31954) ring to a piperidinylphenyl moiety was investigated. jst.go.jpjst.go.jp A comparative analysis showed that a two-carbon (ethylene) linker was preferable to longer chains such as propylene (B89431) (three-carbon), butylene (four-carbon), and pentylene (five-carbon) linkers. jst.go.jpjst.go.jp This was demonstrated by comparing analogs with p-cyanophenyl and 4-pyridinyl substituents at the C-5 position; those with the shorter two-carbon linker consistently displayed higher binding affinities than their counterparts with three-carbon linkers. jst.go.jp The 5-(4-pyridinyl) substituted analog featuring a two-carbon linker was identified as the most potent MCH-R1 antagonist in the series, with an IC₅₀ value of 3 nM. jst.go.jp
The replacement of the C-5 aryl group with various heteroaromatic systems also significantly impacts activity. Among pyridine-substituted derivatives, the 4-pyridinyl analog exhibited a binding affinity nearly equal to the highly potent p-cyanophenyl analog. jst.go.jp In contrast, substitutions with 2-pyridinyl, 3-pyridinyl, 3-furyl, or 3-thiophenyl groups resulted in lower binding affinities, underscoring the specific electronic and steric requirements of the receptor binding pocket. jst.go.jp
| C-5 Substituent | Linker Length (n) | MCH-R1 Binding Affinity (IC₅₀, nM) |
| p-Chlorophenyl | 3 | 70 |
| p-Chlorophenyl | 2 | 40 |
| p-Chlorophenyl | 4 | 110 |
| p-Chlorophenyl | 5 | 130 |
| p-Cyanophenyl | 3 | 10 |
| p-Cyanophenyl | 2 | 5 |
| 4-Pyridinyl | 3 | 10 |
| 4-Pyridinyl | 2 | 3 |
Rational Design of Analogues Through Scaffold Hopping Approaches
Scaffold hopping is a key strategy in medicinal chemistry for the rational design of new compounds. uniroma1.itnih.gov It involves replacing the central core (scaffold) of a known active molecule with a structurally different one while aiming to retain or improve biological activity and other properties like patentability or ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. uniroma1.itbiosolveit.de This approach moves beyond simple substituent decoration to explore novel chemical space. uniroma1.it
A notable application of this strategy involved using a naphthofuran-related scaffold as a starting point for designing new antitumor agents. Researchers replaced the core structure of a hit compound, naphtho[2,3-f]indole-5,10-dione, with an alternative anthra[2,3-b]furan-5,10-dione scaffold. This "scaffold hop" led to the synthesis of a new series of anthra[2,3-b]furan-3-carboxamides. A number of these new derivatives demonstrated high antiproliferative potency against various tumor cell lines, with activity superior to the original lead compound, validating the scaffold hopping approach as a productive method for generating new and effective drug candidates.
Stereochemical Considerations in Activity and Selectivity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug design, as biological systems are inherently chiral. The specific stereochemical configuration of a naphtho[1,2-b]furan derivative can significantly influence its interaction with target proteins, affecting both its activity and selectivity. careerendeavour.compdvpmtasgaon.edu.in
In the development of antitumor agents based on the previously mentioned anthra[2,3-b]furan-3-carboxamide scaffold, stereochemistry was a key consideration. Two synthesized stereoisomers, derivatives of (R)-3-aminopyrrolidine and (S)-3-aminopyrrolidine, were evaluated. Both compounds were found to induce apoptotic cell death at low micromolar concentrations. This finding suggests that for this particular scaffold and target, the stereochemistry at the 3-position of the pyrrolidine (B122466) ring did not drastically alter the mechanism of action, though it can be a critical factor in other contexts. The dynamic nature of stereochemistry and its effects on reaction rates and biological interactions remain a critical area of study in optimizing these compounds. unibo.it
Computational and Theoretical Studies
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking simulations are pivotal in elucidating the binding affinities and interaction patterns of naphtho[1,2-b]furan-3(2H)-one and its derivatives with various biological targets. These computational techniques predict the preferred orientation of a ligand when bound to a receptor, providing insights into the molecular basis of its biological activity.
For instance, derivatives of the related naphtho[1,2-b]furan (B1202928) scaffold have been the subject of docking studies to understand their mode of action. researchgate.net In the context of anticancer research, molecular docking has been employed to investigate the interactions of naphthofuran derivatives with crucial cellular targets like DNA topoisomerases. acs.org These enzymes are vital for DNA replication and transcription, and their inhibition can lead to cancer cell death. Docking studies can reveal key interactions, such as hydrogen bonding and pi-stacking, between the naphthofuran core and the amino acid residues within the enzyme's active site.
Furthermore, molecular docking has been instrumental in the design of novel naphthofuran derivatives as potential therapeutic agents. For example, in the development of SIRT1 activators, a lead compound was identified through structure and ligand-based approaches, and subsequent analogues were designed using a structure-based drug design strategy. nih.gov Similarly, docking studies have guided the synthesis of naphtho[2,1-b]furan (B1199300) pyrazole (B372694) derivatives, helping to understand their potential as antioxidant and antimicrobial agents. researchgate.net
The insights gained from molecular docking are crucial for structure-activity relationship (SAR) studies, which aim to correlate the chemical structure of a compound with its biological activity. By understanding how modifications to the this compound scaffold affect its binding to a target, researchers can rationally design more potent and selective molecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for their biological effects.
In the realm of naphthoquinone derivatives, which are structurally related to this compound, QSAR studies have been successfully applied. For example, a QSAR study on naphthoquinone analogs as potential DNA topoisomerase inhibitors was conducted to build a numerical model for prediction and interpretation. derpharmachemica.com This study utilized multiple linear regression analysis to establish a quantitative relationship between the anticancer activities and the molecular descriptors of 26 bioactive naphthoquinone molecules. derpharmachemica.com The resulting QSAR model helped in identifying key structural features for improving the potency of these molecules and was used to predict the activity of newly designed derivatives. derpharmachemica.com
Another study focused on the anti-proliferative activity of naphthoquinone derivatives against colorectal cancer cells. mdpi.com A 3D-QSAR study using comparative molecular field analysis (CoMFA) generated a reliable model that could predict the activity of the compounds. mdpi.com The contour maps generated from this analysis provided insights into the steric and electrostatic fields, indicating which structural modifications would be favorable for enhanced activity. mdpi.com
Similarly, QSAR studies have been performed on 1,3-disubstituted-1H-naphtho[1,2-e] derpharmachemica.comresearchgate.netoxazines to correlate their antimicrobial activity with physicochemical parameters. researchgate.net These studies indicated that the antibacterial and antifungal activities were governed by specific topological and molecular connectivity indices. researchgate.net
While direct QSAR studies on this compound itself are not extensively reported, the successful application of these models to structurally similar naphthoquinone and naphthofuran derivatives highlights the potential of QSAR in predicting the biological activities of this compound and guiding the synthesis of new, more active analogues.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. DFT calculations have been employed to gain deeper insights into the characteristics of naphthofuran derivatives.
For instance, DFT calculations were utilized in a study on the synthesis of 3-(2-Naphthol-1-yl)naphtho[2,1-b]furan. researchgate.net The geometry of the molecule was fully optimized using DFT, and the calculated structural parameters were found to be in good agreement with experimental data obtained from X-ray crystallography, thus confirming the suitability of the optimized geometry. researchgate.net
In another study, DFT calculations were performed to explore the mechanism of a cobalt-promoted quadruple C(sp3)-F bond functionalization reaction that leads to the formation of perfluoroalkylated naphtho[1,2-b]furan derivatives. nih.gov These calculations helped to elucidate the role of the catalyst and additives in the reaction and supported the proposed mechanistic pathway. nih.gov
DFT has also been used to study the geometries of molecules in the synthesis of the naphtho[2,3-b]furan (B13665818) moiety. scirp.org The minimization of molecular geometries using DFT calculations provided a theoretical basis for understanding the reaction pathways. scirp.org Furthermore, in the study of naphtho[2,1-b]furan derived triazole-pyrimidines as potential inhibitors of InhA and Cytochrome c peroxidase, DFT calculations were used to characterize the synthesized compounds. researchgate.net
These examples demonstrate the utility of DFT calculations in providing a detailed understanding of the electronic properties, molecular structure, and reactivity of naphthofuran systems, which is crucial for the rational design of new derivatives with desired properties.
Molecular Dynamics Simulations of Compound-Biomacromolecule Complexes
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique allows for the investigation of the dynamic behavior of compound-biomacromolecule complexes, providing insights into the stability of the complex and the nature of the interactions.
While specific MD simulation studies focusing solely on this compound are not prevalent in the provided search results, the application of this technique to related systems demonstrates its potential. For instance, in the study of naphtho[2,1-b]furan derived triazole-pyrimidines as potential enzyme inhibitors, MD simulations were used to analyze the stability of the ligand-protein complex. researchgate.net The most stable conformation of the docked ligand was further analyzed to understand its interactions with the protein. researchgate.net
MD simulations can complement molecular docking studies by providing a more dynamic picture of the ligand-receptor interactions. While docking provides a static snapshot of the binding pose, MD simulations can reveal how the complex behaves over a period of time, including conformational changes in both the ligand and the protein. This information is valuable for assessing the stability of the predicted binding mode and for identifying key interactions that are maintained throughout the simulation.
The general workflow often involves taking the best-docked pose from a molecular docking study and using it as the starting point for an MD simulation. The trajectory of the simulation can then be analyzed to calculate various parameters, such as root-mean-square deviation (RMSD) to assess stability and to observe the persistence of hydrogen bonds and other interactions.
Although direct evidence is limited for this compound, the established use of MD simulations for similar heterocyclic compounds suggests its applicability in understanding the dynamic interactions of this compound with biological macromolecules.
Natural Occurrence and Isolation of Naphtho 1,2 B Furan 3 2h One Derivatives
Isolation from Botanical Sources (e.g., Cassia fistula)
The most well-documented natural source of a naphtho[1,2-b]furan-3(2H)-one derivative is the plant Cassia fistula, a member of the Leguminosae family. Scientific investigation of the leaves of Cassia fistula led to the isolation of a new natural compound, 2,9-dihydroxy-7-methoxy-4-methylnaphtha[1,2-b]furan-3(2H)-one (1). rsc.orgenpress-publisher.com This marked the first instance of a naphtho[1,2-b]furan (B1202928) being isolated from a natural source. rsc.orgenpress-publisher.com Alongside this novel compound, several other known compounds were also isolated from the plant, including vanillic acid, naringenin, and β-sitosterol. rsc.org
While Cassia fistula is a primary example, other related naphthofuran structures have been identified in other plant species, suggesting a wider distribution of this class of compounds in nature. For instance, various naphthofuranquinones and their analogues have been isolated from the mangrove plant Avicennia lanata and from the stem bark of Avicennia alba. umich.edu Additionally, benzo[b]naphtho[2,1-d]furans, which share a similar core structure, have been isolated from Streblus usambarensis. diva-portal.org Although these are not strictly naphtho[1,2-b]furan-3(2H)-ones, their occurrence points to the diverse biosynthetic capabilities of plants to produce complex fused-ring systems.
Structural Characterization of Naturally Occurring this compound Analogues
The structural elucidation of naturally occurring this compound analogues has been accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as X-ray crystallography.
For 2,9-dihydroxy-7-methoxy-4-methylnaphtha[1,2-b]furan-3(2H)-one (1), isolated from Cassia fistula, its structure was definitively determined through NMR and X-ray analysis. rsc.org While the specific spectral data from the original isolation paper is not fully detailed in the provided search results, the characterization of synthetic naphtho[1,2-b]furan derivatives provides insight into the expected spectroscopic features. For instance, in synthetic analogues, the carbonyl group (C=O) of the furanone ring typically shows a characteristic absorption in IR spectra around 1700 cm⁻¹. arkat-usa.org In the ¹H NMR spectra, protons on the naphthalene (B1677914) and furan (B31954) rings resonate in specific regions, and their coupling patterns provide information about their substitution. rsc.orgmdpi.com The ¹³C NMR spectra are also crucial for identifying the carbon skeleton, with the carbonyl carbon appearing significantly downfield. rsc.orgmdpi.com
The following interactive table summarizes the key structural features and sources of a representative naturally occurring this compound derivative.
| Compound Name | Molecular Formula | Botanical Source | Plant Part | Key Spectroscopic Data |
| 2,9-dihydroxy-7-methoxy-4-methylnaphtha[1,2-b]furan-3(2H)-one (1) | C₁₄H₁₂O₅ | Cassia fistula | Leaves | Structure confirmed by NMR and X-ray analysis. rsc.org |
Proposed Biosynthetic Pathways for Naphthofurans
The biosynthesis of naphthofurans, including the this compound skeleton, is believed to involve pathways that are common in the biosynthesis of other plant secondary metabolites, namely the shikimate and polyketide pathways. nih.govnzdr.ruhebmu.edu.cnwordpress.com These pathways provide the necessary precursors for the formation of the complex fused-ring structure.
The shikimate pathway is the primary route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms. rsc.orghebmu.edu.cnwikipedia.org Intermediates from this pathway, such as shikimic acid and chorismic acid, serve as precursors for a wide variety of aromatic compounds, including the naphthalene ring system found in naphthofurans. hebmu.edu.cn
The polyketide pathway , on the other hand, involves the sequential condensation of acetyl-CoA and malonyl-CoA units to form a linear polyketide chain. wordpress.comsciepublish.com This chain can then undergo intramolecular cyclization and aromatization reactions to form various aromatic structures, including phenols and quinones, which are often precursors or components of more complex molecules. wordpress.com In microorganisms, quinones are predominantly formed via the polyketide pathway, while in plants, both the polyketide and shikimate pathways can be involved. wordpress.com
A plausible biosynthetic route for this compound derivatives in plants would likely be a mixed shikimate-polyketide pathway. The naphthalene core could originate from the shikimate pathway, while the furanone ring could be derived from the cyclization of a C₂ or C₃ unit originating from the polyketide pathway or a related metabolic route. The various substituents, such as methyl and methoxy (B1213986) groups, are typically introduced in later steps through the action of specific enzymes like methyltransferases. The final steps would involve cyclization and oxidation/reduction reactions to yield the final this compound structure.
Future Perspectives and Emerging Research Directions
Development of Next-Generation Synthetic Methodologies
The synthesis of naphtho[1,2-b]furan-3(2H)-one and its analogs is an evolving field, with a continuous drive towards more efficient, sustainable, and versatile methodologies. Recent advancements have focused on overcoming the limitations of traditional multi-step, high-temperature reactions.
One-pot multicomponent reactions are gaining prominence for their efficiency and atom economy. For instance, a one-pot synthesis of naphtho[2,1-b]furan-2(1H)-ones has been developed using a magnetically separable nanocatalyst (Nafion-H supported on silica-coated superparamagnetic iron oxide nanoparticles) under microwave irradiation. researchgate.net This method offers high yields (65–96%) in short reaction times (15–25 minutes) and allows for the easy recovery and reuse of the catalyst. researchgate.net The proposed mechanism involves the initial formation of an azlactone intermediate, followed by nucleophilic attack by β-naphthol and subsequent cyclization.
Visible-light-mediated synthesis is another green and efficient approach being explored. A metal-free, visible-light-promoted oxidative annulation of 2-naphthols with phenylglyoxal (B86788) monohydrates has been reported for the synthesis of hydroxy-naphthofuranones. rsc.orgcolab.ws This method demonstrates a broad substrate scope and proceeds under mild conditions. rsc.orgcolab.ws Furthermore, a visible-light-mediated site-selective oxidative annulation of naphthols with alkynes has been developed to produce functionalized naphthofurans without the need for an external photocatalyst. colab.ws
Cascade reactions are also being employed to construct the naphthofuranone core with high regioselectivity. An In(OTf)3-catalyzed cascade formal [3+2] cycloaddition of 1,4-naphthoquinones or benzoquinones with β-ketoamides provides a novel route to naphtho[1,2-b]furan-3-carboxamides and benzofuran-3-carboxamides. researchgate.net Additionally, a multi-component oxidative cyclization of 2-naphthols, anilines, and ethyl glyoxylate (B1226380) using only molecular oxygen has been achieved, leading to the green and highly selective synthesis of iminonaphthofuranones. rsc.org
Future efforts in this area will likely focus on the development of stereoselective syntheses to control the chirality of the furanone ring, which is crucial for biological activity. The use of chiral catalysts and auxiliaries in these novel synthetic strategies will be a key area of investigation.
Comprehensive Pharmacological Profiling and Preclinical Development for Promising Lead Compounds
While numerous this compound derivatives have shown promising in vitro biological activities, comprehensive pharmacological profiling and preclinical development are essential to translate these findings into viable therapeutic candidates. The diverse biological activities reported for this class of compounds, including anticancer, antimicrobial, and anti-inflammatory effects, warrant further investigation.
For instance, certain furonaphthoquinones derived from the this compound structure have demonstrated moderate cytotoxicity against human leukemia cell lines. The mechanism often involves the induction of apoptosis. A systematic review has highlighted the potential of 1,4-naphthoquinones as antitumoral and antimicrobial agents, suggesting that chemical modifications can enhance their pharmacological properties. mdpi.com
A recent study identified avicequinone B (naphtho[2,3-b]furan-4,9-dione) as a potent cytotoxic agent against colorectal cancer cells, with further activity observed against breast, lung, and prostate adenocarcinoma cell lines. nih.gov Similarly, derivatives of 1,2-dihydronaphtho[2,1-b]furan (B1253133) have shown anti-proliferative activity against human triple-negative breast cancer cells. utripoli.edu.ly
Future research should focus on in-depth preclinical studies of the most promising lead compounds. This includes evaluating their pharmacokinetic properties (absorption, distribution, metabolism, and excretion), determining their efficacy and safety in relevant animal models, and identifying potential biomarkers for patient stratification.
Rational Drug Design Based on Advanced SAR and Mechanistic Insights
Rational drug design, guided by a deep understanding of structure-activity relationships (SAR) and the molecular mechanisms of action, is crucial for optimizing the therapeutic potential of this compound derivatives.
SAR studies have already provided valuable insights. For example, in a series of naphtho[1,2-b]furan-2-carboxamide derivatives developed as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists for the treatment of obesity, the nature and position of substituents on the naphthofuran core were found to be critical for binding affinity. jst.go.jpjst.go.jp Substitution at the C-5 position with an aryl or heteroaryl group was explored, with a 4-pyridinyl substituent proving to be optimal. jst.go.jp The length of the linker between the naphthofuran core and a piperidinylphenyl moiety also significantly influenced activity. jst.go.jp
Computational studies, including molecular docking, are being increasingly used to understand the binding modes of these compounds with their biological targets. nih.gov For instance, docking studies of naphthofuran derivatives with the SIRT1 enzyme have helped to elucidate the interactions that contribute to their activity. nih.gov The electrophilic nature of the lactone ring and the stereochemistry of the molecule are key determinants of its interaction with biological targets like enzymes.
Future directions in this area will involve the use of more sophisticated computational tools, such as molecular dynamics simulations and free energy calculations, to predict the binding affinities and mechanisms of action of novel derivatives with greater accuracy. nih.gov This will enable the design of compounds with improved potency, selectivity, and pharmacokinetic profiles.
Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications
The structural versatility of the this compound scaffold suggests that its therapeutic potential may extend beyond the currently explored areas of cancer, microbial infections, and inflammation. The ability of naphthoquinones to participate in redox cycling and interact with a variety of cellular components opens up possibilities for targeting novel biological pathways and treating a wider range of diseases. bpasjournals.comresearchgate.net
For example, the discovery of naphtho[1,2-b]furan-2-carboxamide derivatives as potent MCH-R1 antagonists highlights the potential of this scaffold in addressing metabolic disorders like obesity. jst.go.jpjst.go.jp The identification of sirtuin 1 (SIRT1) as a target for some naphthofuran derivatives suggests applications in age-related diseases. nih.gov
Future research should aim to identify new biological targets for this class of compounds through high-throughput screening and chemoproteomics approaches. Investigating their effects on signaling pathways implicated in neurodegenerative diseases, cardiovascular disorders, and viral infections could uncover previously unknown therapeutic applications. The ability of some naphthoquinones to inhibit enzymes like thymidylate synthase ThyX in bacteria suggests that other essential microbial enzymes could also be targets. nih.gov
Integration with Advanced Spectroscopic and Structural Elucidation Techniques
The precise characterization of the structure and stereochemistry of novel this compound derivatives is fundamental to understanding their chemical properties and biological activities. The integration of advanced spectroscopic and structural elucidation techniques is therefore essential for the continued development of this class of compounds.
High-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy are routinely used to confirm the molecular formula and connectivity of newly synthesized derivatives. nih.govresearchgate.netmdpi.com For instance, 1H and 13C NMR spectroscopy are crucial for determining the substitution patterns on the aromatic and furanone rings. medcraveonline.com
X-ray crystallography plays a pivotal role in the unambiguous determination of the three-dimensional structure, including the absolute configuration of stereocenters. This is particularly important for understanding the stereochemical requirements for biological activity.
Q & A
Basic Research Questions
Q. What are the standard methods for isolating naphtho[1,2-b]furan-3(2H)-one from natural sources?
- Methodology : Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques like column chromatography or preparative TLC. For example, Zheng-Hong Guo et al. isolated naphtho[1,2-b]furan derivatives from plant leaves using silica gel chromatography, with structural confirmation via NMR and mass spectrometry . Polar solvents are prioritized to extract oxygenated furan derivatives, and repeated fractionation ensures purity.
Q. What synthetic routes are commonly used to prepare this compound?
- Methodology : A one-step, three-component reaction using Meldrum’s acid, aryl aldehydes, and β-naphthol in the presence of triethylamine (Et₃N) is a key method. This approach avoids expensive catalysts and chromatography, achieving yields up to 85% for derivatives. Reaction conditions (room temperature, 24-hour stirring) and acid reflux for cyclization are critical for product formation .
Q. How is the structure of this compound confirmed experimentally?
- Methodology : Spectroscopic techniques include:
- IR spectroscopy : Detection of carbonyl (C=O) stretches (~1700 cm⁻¹) and furan ring vibrations (~1600 cm⁻¹) .
- NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm in ¹H NMR) and carbonyl carbons (δ ~170–200 ppm in ¹³C NMR). For example, 2-hydroxythis compound shows a singlet for the lactone carbonyl at δ 198.65 ppm in DMSO .
- HRMS : Molecular ion peaks (e.g., m/z 181.0491 for C₉H₉O₄) confirm molecular formulas .
Advanced Research Questions
Q. How do electronic effects of substituents influence the synthesis of this compound derivatives?
- Methodology : Aryl aldehydes with electron-withdrawing groups (e.g., nitro, halogens) enhance reaction yields by stabilizing intermediates. For instance, 4-chlorophenyl derivatives achieve 85% yield due to increased electrophilicity, while electron-donating groups (e.g., methoxy) may reduce reactivity . Substituent effects are analyzed via Hammett plots or computational modeling to predict regioselectivity.
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodology : Cross-validation using complementary techniques:
- X-ray crystallography : Resolves ambiguities in NMR assignments, especially for stereoisomers.
- 2D NMR (COSY, HSQC) : Correlates proton and carbon signals to confirm connectivity. For example, the coupling between H-5 and H-6 in ethyl naphtho[2,1-b]furan-2-carboxylate (δ 7.60–7.70 ppm) confirms furan ring substitution .
- Isotopic labeling : Traces metabolic or synthetic pathways in complex mixtures .
Q. How are functionalized derivatives of this compound synthesized for biological screening?
- Methodology : Post-synthetic modifications include:
- Hydrazide formation : Reacting esters with hydrazine hydrate under acidic conditions (e.g., compound 3 from ethyl carboxylate derivatives) .
- Schiff base synthesis : Condensation with aromatic aldehydes (e.g., 2-chloro-3-formyl quinolines) using acetic acid catalysis .
- Aziridine/β-lactam rings : Introduced via chloroacetyl chloride reactions for antimicrobial activity studies .
Q. What mechanistic insights explain the regioselectivity of naphtho[1,2-b]furan formation?
- Methodology : The reaction proceeds via a Knoevenagel condensation between Meldrum’s acid and aryl aldehydes, forming a β-ketoester intermediate. β-Naphthol attacks the electrophilic carbonyl, followed by cyclization to form the furan ring. DFT studies suggest that steric hindrance and electronic stabilization of transition states favor the [2,1-b] isomer over [2,3-b] derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
